4-Methoxy-3,5-dimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPGZEYAAFYLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400154 | |
| Record name | 4-methoxy-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39785-37-0 | |
| Record name | 4-methoxy-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39785-37-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Methoxy-3,5-dimethylaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Methoxy-3,5-dimethylaniline, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, 3,5-dimethylphenol. The synthesis is a multi-step process involving nitration, methylation, and reduction, each of which is described herein with detailed experimental protocols and supported by quantitative data.
Synthetic Pathway Overview
The conversion of 3,5-dimethylphenol to this compound is achieved through a three-step reaction sequence. The first step is the regioselective nitration of the phenol at the position para to the hydroxyl group. This is followed by the methylation of the phenolic hydroxyl group to form a methoxy group. The final step involves the reduction of the nitro group to the desired aniline.
Caption: Overall synthetic route from 3,5-dimethylphenol to this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-4-nitrophenol
This procedure outlines the nitration of 3,5-dimethylphenol to yield 3,5-dimethyl-4-nitrophenol.[1]
Experimental Protocol:
-
In a flask, dissolve 12.3 g of 3,5-dimethylphenol in 90 g of concentrated sulfuric acid.
-
Prepare a nitrating solution by dissolving 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.
-
Cool the 3,5-dimethylphenol solution to 0-5 °C using an ice bath.
-
Slowly add the potassium nitrate solution to the cooled 3,5-dimethylphenol solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, raise the temperature to 60-65 °C and stir the reaction mixture for 2 hours.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Neutralize the solution to a pH of 8-8.5 with an ammonia solution.
-
Filter the resulting precipitate, wash it with water, and dry to obtain the product.
Yield: 14.4 g (85.7%) of light yellow 3,5-Dimethyl-4-nitrophenol with an HPLC purity of 99%.[1]
Step 2: Synthesis of 4-Methoxy-3,5-dimethylnitrobenzene
This step involves the O-methylation of the phenolic hydroxyl group of 3,5-dimethyl-4-nitrophenol. While a specific protocol for this exact substrate is not detailed in the provided search results, a general and effective method using dimethyl carbonate (DMC) as a green methylating agent can be adapted.[2]
Experimental Protocol (Adapted):
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethyl-4-nitrophenol (1 equivalent), potassium carbonate (2 equivalents) as a base, and dimethyl carbonate (excess, acting as both reagent and solvent).
-
Heat the mixture to reflux (approximately 90 °C) and stir for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group of 4-Methoxy-3,5-dimethylnitrobenzene to an amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate.
Experimental Protocol:
-
To a solution of 4-Methoxy-3,5-dimethylnitrobenzene (1 equivalent) in ethanol, add tin(II) chloride dihydrate (5 equivalents).[3]
-
Reflux the reaction mixture overnight.[3]
-
After cooling, add ice to the reaction mixture and basify with a 2N NaOH solution.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[3]
-
Extract the aqueous solution with dichloromethane (4 x 30 ml).[3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[3]
-
Purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield the final product.[3]
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | Colorless to yellowish crystalline solid | 61-66 |
| 3,5-Dimethyl-4-nitrophenol | C₈H₉NO₃ | 167.16 | Light yellow solid | - |
| 4-Methoxy-3,5-dimethylnitrobenzene | C₉H₁₁NO₃ | 181.19 | - | - |
| This compound | C₉H₁₃NO | 151.21 | - | - |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrum (m/z) |
| 3,5-Dimethyl-4-nitrophenol | Data available in spectral databases.[4] | Data available in spectral databases.[5] | [M+H]⁺: 168.06552[6] |
| This compound | 1.97 (s, 6H), 3.75 (s, 3H), 6.53 (s, 1H), 7.31-7.39 (m, 3H), 7.46-7.57 (m, 3H) (Note: this is for a derivative, specific data for the target molecule may vary slightly) | - | [M+H]⁺: 152.1[3] |
Experimental Workflows and Logical Relationships
The following diagrams visualize the key experimental workflows.
Caption: Workflow for the synthesis of 3,5-Dimethyl-4-nitrophenol.
Caption: Workflow for the reduction of 4-Methoxy-3,5-dimethylnitrobenzene.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]
- 4. 3,5-Dimethyl-4-nitrophenol(5344-97-8) 1H NMR spectrum [chemicalbook.com]
- 5. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3,5-dimethyl-4-nitrophenol (C8H9NO3) [pubchemlite.lcsb.uni.lu]
physical and chemical properties of 4-Methoxy-3,5-dimethylaniline
An In-depth Technical Guide to 4-Methoxy-3,5-dimethylaniline
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.
Core Properties
This compound, also known as 4-amino-2,6-dimethylanisole, is an aromatic organic compound.[1] Its structure consists of an aniline core substituted with a methoxy group and two methyl groups on the benzene ring.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. The compound typically appears as a cream to green or brown crystalline powder.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4-amino-2,6-dimethylanisole, 3,5-dimethyl-4-methoxyaniline | [1] |
| CAS Number | 39785-37-0 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Appearance | Cream to green to brown crystals or powder | [2] |
| Melting Point | 57.0 - 64.0 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether.[3] | |
| Purity (Assay) | ≥97.5% (GC) | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.[1]
| Data Type | Description | Source |
| ¹H NMR | Spectra available for proton characterization. | [1] |
| Mass Spectrometry | GC-MS data indicates a molecular ion peak consistent with its molecular weight.[1] | [1] |
| Infrared (IR) Spectra | Vapor phase IR spectra are available for identifying functional groups. | [1] |
Reactivity and Stability
Reactivity: As a derivative of aniline, this compound is a weak base and is reactive towards electrophiles.[4] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as contact can lead to vigorous reactions.[3]
Stability: The primary degradation pathway for aromatic amines like this compound is oxidation.[3] Exposure to air and light can accelerate this process, leading to the formation of colored oxidation products.[3] For storage, it should be kept in a sealed, dry container at room temperature.
Experimental Protocols
Synthesis Methodologies
Two distinct methods for the synthesis of this compound are detailed below.
Method 1: Methylation of 4-amino-3,5-dimethylphenol
This protocol involves the methylation of the hydroxyl group of 4-amino-3,5-dimethylphenol.
-
Reactants : 4-amino-3,5-dimethylphenol (0.36 mmol), sodium 2-methylpropan-2-ol (0.55 mmol), and iodomethane (0.33 mmol) are dissolved in anhydrous DMF (1 mL) under an argon atmosphere.[5]
-
Reaction : The mixture is stirred overnight at room temperature.[5]
-
Work-up : The reaction is diluted with dichloromethane (20 mL) and washed sequentially with aqueous sodium hydroxide and saturated saline.[5]
-
Purification : The organic layer is dried, concentrated, and the residue is purified by silica gel column chromatography to yield the final product.[5]
Caption: Synthesis of this compound via Methylation.
Method 2: Reduction of a Nitro-Precursor
This alternative synthesis route involves the reduction of a nitro-substituted precursor.
-
Reactants : 5-methoxy-1,3-dimethyl-2-nitrobenzene (10 mmol) and tin(II) chloride dihydrate (50 mmol) are mixed in ethanol (20 ml).[5]
-
Reaction : The mixture is refluxed overnight.[5]
-
Work-up : After cooling and adding ice, the mixture is basified with 2N NaOH and filtered. The filtrate is concentrated and extracted with dichloromethane.[5]
-
Purification : The combined organic layers are dried, the solvent is removed, and the residue is purified on a silica gel column to yield the product.[5]
Caption: Synthesis of this compound via Nitro Reduction.
Analytical Workflow
A general workflow for analyzing the purity and identity of this compound is outlined below. Gas Chromatography (GC) is a common method for assessing purity.[2]
Caption: General workflow for the purity analysis of this compound.
Potential Biological Activity
While specific biological data for this compound is limited in the reviewed literature, the broader class of methoxy-substituted anilines has garnered interest in drug discovery.
-
Anticancer Potential : Derivatives of anilinoquinazolines and anilinoquinolines, which feature the aniline scaffold, have shown promise as anticancer agents.[6] They often work by inhibiting receptor tyrosine kinases like EGFR and VEGFR-2, which are critical for tumor growth.[6]
-
Antimicrobial and Antifungal Activity : Methoxy-substituted compounds have been explored for developing new antimicrobial and antifungal agents.[6] For instance, natural methoxyphenol compounds have demonstrated activity against various foodborne pathogens and spoilage bacteria.[7] Certain naphthyridine alkaloids containing methoxy groups have also shown activity against strains like C. albicans.[8]
Further research is required to specifically elucidate the biological and pharmacological profile of this compound. The information presented here serves as a foundational guide for professionals engaged in chemical research and development.
References
- 1. This compound | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 5. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
4-Methoxy-3,5-dimethylaniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylaniline, a substituted aniline derivative of interest in various chemical and pharmaceutical research fields. This document details its chemical and physical properties, outlines potential synthetic routes, and explores its potential biological significance, with a focus on data relevant to drug discovery and development.
Core Chemical Data
Molecular Formula: C₉H₁₃NO[1][2][3]
Molecular Weight: 151.21 g/mol [1][2]
| Property | Value | Source |
| CAS Number | 39785-37-0 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Amino-2,6-dimethylanisole, 3,5-dimethyl-4-methoxyaniline | [1] |
| Melting Point | 57.0-64.0 °C | |
| Predicted XlogP | 1.9 | [1][3] |
| Appearance | Cream to green to brown crystals or powder |
Synthesis and Experimental Protocols
Method 1: Reduction of a Nitroaromatic Precursor
This common and effective method for synthesizing anilines involves the reduction of a corresponding nitro compound. The workflow for this approach is as follows:
References
Solubility Profile of 4-Methoxy-3,5-dimethylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Methoxy-3,5-dimethylaniline in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines its expected solubility based on the known properties of structurally similar molecules, such as aniline and its derivatives. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility values.
Introduction: Understanding the Solubility of this compound
This compound is an aromatic amine with a molecular structure that suggests a degree of polarity due to the methoxy and amino functional groups, as well as nonpolar characteristics from the benzene ring and methyl groups. This balance of polar and nonpolar features governs its solubility in various organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.
Aniline and its derivatives are generally soluble in many organic solvents. For instance, N,N-dimethylaniline is soluble in ethanol, ether, chloroform, acetone, and benzene.[1][2][3] Similarly, other dimethylaniline isomers exhibit good solubility in common organic solvents.[4][5] Based on these characteristics of related compounds, it is anticipated that this compound will also be soluble in a range of organic solvents.
Predicted Solubility in Organic Solvents
The solubility of this compound can be qualitatively predicted by classifying organic solvents based on their polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amino and methoxy groups can form hydrogen bonds with the hydroxyl group of the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to facilitate dissolution. |
| Nonpolar Aprotic | Toluene, Hexane, Benzene | Moderate to Low | The nonpolar benzene ring and methyl groups of the solute will interact favorably with nonpolar solvents, though the polar functional groups may limit high solubility. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds, including those with both polar and nonpolar regions. |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[6][7] The following protocol provides a detailed methodology for determining the solubility of this compound in a given organic solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the solubility of the compound in the solvent based on the concentration of the saturated solution, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
- 1. News - N,N-Dimethylaniline DMA CAS 121-69-7 [mit-ivy.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methoxy-3,5-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-3,5-dimethylaniline (CAS No: 39785-37-0), a key intermediate in various chemical syntheses. This document details available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. It also outlines standardized experimental protocols for acquiring such spectra, intended for researchers in organic chemistry, medicinal chemistry, and drug development.
Quantitative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Ionization Mode | Electron Ionization (EI) | [1] |
| Major Fragments (m/z) | ||
| Molecular Ion [M]⁺ | 151 | [1] |
| Fragment 1 | 136 | [1] |
| Fragment 2 | 108 | [1] |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Experimentally determined data for this compound was not available in the searched sources. The following are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.4 - 6.6 | Singlet | 2H | Ar-H |
| ~ 3.7 - 3.8 | Singlet | 3H | -OCH₃ |
| ~ 3.5 - 4.0 (broad) | Singlet | 2H | -NH₂ |
| ~ 2.2 - 2.3 | Singlet | 6H | Ar-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
Experimentally determined data for this compound was not available in the searched sources. The following are predicted values.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-O |
| ~ 140 - 145 | C-NH₂ |
| ~ 125 - 130 | C-CH₃ |
| ~ 110 - 115 | Ar-CH |
| ~ 55 - 60 | -OCH₃ |
| ~ 15 - 20 | Ar-CH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
Experimentally determined data for this compound was not available in the searched sources. The following are predicted characteristic peaks.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050 - 1000 | Medium | Aryl-O stretch (symmetric) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and identify multiplicities.
-
Assign the peaks to the corresponding nuclei in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set the injector temperature to 250-280 °C. Use a splitless or split injection mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ion Source: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Temperatures: Set the ion source and transfer line temperatures to 230-280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Mandatory Visualizations
References
An In-depth Technical Guide to the Electronic Effects of Substituents on 4-Methoxy-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electronic effects of the methoxy and dimethyl substituents on the aniline core of 4-Methoxy-3,5-dimethylaniline. A comprehensive understanding of these electronic influences is critical for predicting the molecule's reactivity, basicity, and potential as a scaffold in medicinal chemistry and materials science. This document outlines the theoretical basis for these effects, presents relevant quantitative data, details experimental protocols for their determination, and explores the molecule's relevance in drug development contexts.
Introduction to Electronic Effects in Aromatic Systems
Substituents on an aromatic ring, such as in this compound, profoundly influence the electron density distribution within the molecule. These electronic effects are primarily categorized as inductive and resonance effects, which collectively determine the chemical and physical properties of the compound.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-donating groups (EDGs) exhibit a positive inductive effect (+I), while electron-wittdrawing groups (EWGs) exert a negative inductive effect (-I).
-
Resonance Effect (M or R): Also known as the mesomeric effect, this is transmitted through the delocalized π-system of the aromatic ring. It involves the delocalization of lone pairs or π-electrons. EDGs typically have a positive resonance effect (+R), and EWGs have a negative resonance effect (-R).
The overall electronic influence of a substituent is a combination of these two effects and is often quantified by Hammett substituent constants (σ).
Analysis of Substituents in this compound
The electronic character of this compound is determined by the interplay of the electron-donating amino group, the para-methoxy group, and the two meta-methyl groups.
-
Amino Group (-NH₂): The primary functional group, the amino group, is a strong activating group. It exerts a -I effect due to the electronegativity of nitrogen but a significantly stronger +R effect due to the delocalization of the nitrogen lone pair into the benzene ring. This increases the electron density of the ring, particularly at the ortho and para positions.
-
Methoxy Group (-OCH₃): Located para to the amino group, the methoxy group is also a strong activating group. It has a -I effect due to the electronegativity of the oxygen atom. However, its +R effect, stemming from the delocalization of one of oxygen's lone pairs, is dominant.[1] In the para position, this +R effect strongly reinforces the electron-donating nature of the amino group, further increasing the electron density of the aromatic ring.[1]
-
Methyl Groups (-CH₃): The two methyl groups are situated meta to the amino group. Alkyl groups are weak activating groups, primarily exhibiting a +I effect and a hyperconjugative +R effect.[2] In the meta position, the resonance effect is minimal, so their primary contribution is a weak electron-donating inductive effect.[2]
The cumulative effect of these substituents makes the aromatic ring of this compound electron-rich. This enhanced electron density increases the basicity of the amino group compared to unsubstituted aniline and influences the regioselectivity of electrophilic aromatic substitution reactions.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents can be quantitatively assessed using Hammett constants and pKa values.
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the impact of substituents on reaction rates and equilibrium constants.[2] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.
For polysubstituted systems like this compound, the overall Hammett constant can be estimated by the principle of additivity, where the σ values of the individual substituents are summed (Σσ).[3]
Table 1: Hammett Constants for Substituents on this compound
| Substituent | Position relative to -NH₂ | Hammett Constant (σ) |
| Methoxy (-OCH₃) | para | σₚ = -0.27[4] |
| Methyl (-CH₃) | meta | σₘ = -0.07[4] |
| Methyl (-CH₃) | meta | σₘ = -0.07[4] |
| Estimated Σσ | -0.41 |
The negative value of the estimated Σσ indicates a strong overall electron-donating effect from the substituents on the aniline ring.
pKa Value and Basicity
The basicity of an aniline is quantified by the pKa of its conjugate acid (anilinium ion). Electron-donating groups increase the electron density on the nitrogen atom, making it more basic and resulting in a higher pKa. The pKa of a substituted aniline can be predicted using the Hammett equation in the form: pKa = pKa(aniline) + ρΣσ.[5]
For the ionization of anilinium ions, the reaction constant ρ is approximately -3.24.[5] The pKa of unsubstituted anilinium is 4.63.[3]
Estimated pKa of 4-Methoxy-3,5-dimethylanilinium:
pKa ≈ 4.63 + (-3.24) * (-0.41) pKa ≈ 4.63 + 1.33 pKa ≈ 5.96
This estimated pKa is significantly higher than that of aniline, indicating that this compound is a stronger base due to the combined electron-donating effects of the methoxy and dimethyl substituents.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the methylation of 4-amino-3,5-dimethylphenol.[6]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Detailed Protocol:
-
Under an argon atmosphere, dissolve 4-amino-3,5-dimethylphenol and sodium 2-methylpropan-2-ol in anhydrous dimethylformamide (DMF).[6]
-
Add iodomethane to the solution and stir the reaction mixture overnight at room temperature.[6]
-
Upon completion, dilute the reaction with dichloromethane.[6]
-
Wash the organic layer sequentially with aqueous sodium hydroxide and saturated brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the residue by silica gel column chromatography to yield this compound.[6]
Determination of pKa by Potentiometric Titration
The pKa of this compound can be experimentally determined using potentiometric titration.[7]
Workflow for pKa Determination
Caption: Potentiometric titration for pKa determination.
Detailed Protocol:
-
Calibrate a pH meter using standard buffer solutions.[7]
-
Prepare a standard solution of a strong acid titrant, such as 0.1 M hydrochloric acid.[7]
-
Accurately prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent system, ensuring a constant ionic strength with a salt like KCl.[7]
-
Place the aniline solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Add the acid titrant in small, precise increments, recording the pH after each addition once the reading stabilizes.[7]
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point.
Relevance in Drug Development
While this compound itself is not a marketed drug, its structural motifs are present in molecules with demonstrated biological activity. The aniline scaffold is a common feature in many pharmaceuticals, and understanding the electronic effects of substituents is crucial for designing molecules with desired pharmacological properties, such as receptor binding affinity and metabolic stability.
A study on novel phenoxy-N-phenylaniline derivatives identified a compound, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, as a potent inhibitor of the c-Myc proto-oncogene, which is implicated in colorectal cancer.[8] This compound shares a substituted aniline core, highlighting the potential for derivatives of this compound in cancer therapy. The electronic properties of the aniline moiety in such molecules can influence their ability to interact with biological targets.
Logical Relationship in Drug Discovery
Caption: Role in drug discovery and development.
Conclusion
The electronic effects of the para-methoxy and dual meta-methyl substituents on this compound are significant and cumulative. These electron-donating groups render the aromatic ring electron-rich and substantially increase the basicity of the amino group. This technical guide has provided a quantitative estimation of these effects through Hammett constants and pKa prediction, outlined standard experimental procedures for their verification, and contextualized the molecule's relevance in the field of drug development. The principles and data presented herein serve as a valuable resource for researchers and scientists working with this and related substituted anilines.
References
- 1. Methoxy group - Wikipedia [en.wikipedia.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.viu.ca [web.viu.ca]
- 5. researchgate.net [researchgate.net]
- 6. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Amino Group in 4-Methoxy-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3,5-dimethylaniline is a polysubstituted aromatic amine with a unique combination of electronic and steric features that govern the reactivity of its amino group. The presence of a methoxy group and two flanking methyl groups on the aniline ring creates a sterically hindered and electronically modulated environment. This guide provides an in-depth analysis of the reactivity of the amino group in this compound, focusing on its basicity, nucleophilicity, and participation in key chemical transformations. This document summarizes key reactivity parameters, supported by available experimental and predicted data, and outlines relevant experimental protocols.
Electronic and Steric Effects on the Amino Group
The reactivity of the amino group in this compound is a result of the interplay between the electron-donating effects of the methoxy and methyl substituents and the steric hindrance imposed by the ortho-methyl groups.
-
Electronic Effects : The methoxy group at the para position is a strong electron-donating group through resonance (+M effect), which increases the electron density on the nitrogen atom of the amino group. The two methyl groups at the meta positions to the amino group are weak electron-donating groups through induction (+I effect). These combined electronic effects enhance the nucleophilicity and basicity of the amino group compared to unsubstituted aniline.
-
Steric Effects : The two methyl groups ortho to the amino group create significant steric hindrance. This "ortho effect" can impede the approach of electrophiles to the nitrogen atom, thereby reducing the rate of reactions. This steric hindrance can also influence the geometry of the amino group and its interaction with the aromatic ring.
Basicity and pKa
| Compound | pKa of Conjugate Acid | Key Structural Features |
| Aniline | 4.6 | Unsubstituted reference |
| 4-Methoxyaniline | 5.34 | Strong electron-donating group at para-position increases basicity.[1] |
| 2,6-Dimethylaniline | 3.89 | Two ortho-methyl groups cause steric hindrance, reducing basicity.[2][3][4] |
| This compound (Estimated) | ~4.0 - 4.5 | The electron-donating methoxy group counteracts the basicity-lowering steric effect of the two methyl groups. |
The estimation suggests that the basicity of this compound is likely higher than that of 2,6-dimethylaniline due to the powerful electron-donating methoxy group. However, the steric hindrance from the two methyl groups will likely make it a weaker base than 4-methoxyaniline.
Reactivity in Key Chemical Reactions
The amino group of this compound is a versatile functional group that can participate in a variety of chemical transformations.
Acylation
Acylation of the amino group is a common reaction to form amides. Due to steric hindrance, the acylation of this compound may require more forcing conditions compared to unhindered anilines.
Reaction Scheme:
Experimental Protocol: Acetylation with Acetic Anhydride (Adapted from hindered aniline protocols)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Reagent Addition: Slowly add acetic anhydride (1.1-1.5 eq) to the solution. For highly hindered anilines, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base like pyridine can be used to accelerate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Purification: Collect the solid product by filtration, wash with water to remove acid and unreacted anhydride, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure N-(4-methoxy-3,5-dimethylphenyl)acetamide.
Alkylation
N-alkylation of this compound can be achieved using various alkylating agents. Similar to acylation, steric hindrance can affect the reaction rate.
Reaction Scheme:
(CH3)2(CH3O)C6H2NH2 + NaNO2 + 2HX -> (CH3)2(CH3O)C6H2N2+X- + NaX + 2H2O
(CH3)2(CH3O)C6H2N2+X- + C10H7OH -> (CH3)2(CH3O)C6H2N=NC10H6OH + HX
Caption: General workflow for the synthesis and subsequent reactions of this compound.
Mechanism of Diazotization
Caption: Stepwise mechanism for the formation of a diazonium salt from this compound.
Mechanism of Azo Coupling
Caption: Mechanism of the electrophilic aromatic substitution in azo coupling.
Conclusion
This compound exhibits a nuanced reactivity profile governed by the strong electron-donating methoxy group and the significant steric hindrance from the two ortho-methyl groups. While the electronic effects enhance the intrinsic nucleophilicity and basicity of the amino group, the steric hindrance plays a crucial role in moderating its reaction rates with various electrophiles. Understanding this interplay is essential for designing synthetic routes and predicting the behavior of this compound in various chemical environments. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working with this and structurally related sterically hindered anilines. Further quantitative studies on the kinetics and pKa of this compound would provide a more complete picture of its reactivity.
References
4-Methoxy-3,5-dimethylaniline: A Scaffolding Perspective for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are a cornerstone in the edifice of medicinal chemistry, serving as pivotal intermediates and pharmacophoric elements in a multitude of therapeutic agents. This technical guide focuses on the untapped potential of 4-Methoxy-3,5-dimethylaniline, a structurally unique yet underexplored building block in drug discovery. While direct applications in marketed drugs are not yet established, its chemical features suggest significant opportunities for generating novel molecular entities. This document will explore its chemical properties, potential synthetic utility, and prospective applications in key therapeutic areas, drawing parallels from structurally related bioactive molecules. By providing a framework for its synthetic derivatization and biological evaluation, we aim to stimulate further research into this promising scaffold.
Introduction: The Role of Substituted Anilines in Drug Discovery
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its synthetic versatility and ability to engage in key binding interactions, such as hydrogen bonding and aromatic interactions, make it an ideal starting point for the design of novel therapeutics. The substitution pattern on the aniline ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compound. Methoxy and methyl substitutions, as present in this compound, are of particular interest as they can influence metabolic stability, lipophilicity, and target engagement.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a scaffold is essential for its effective utilization in drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 39785-37-0 | --INVALID-LINK-- |
| Synonyms | 4-Amino-2,6-dimethylanisole | --INVALID-LINK-- |
Synthetic Pathways and Derivatization Potential
The synthetic accessibility of this compound and its potential for diversification are key to its utility in medicinal chemistry.
General Synthesis of this compound
While multiple synthetic routes are possible, a common approach involves the reduction of a corresponding nitroaromatic precursor.
Derivatization Strategies for Library Synthesis
The primary amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the rapid generation of diverse compound libraries.
Potential Therapeutic Applications
Based on the biological activities of structurally similar aniline derivatives, several therapeutic areas present themselves as promising for the application of this compound-based compounds.
Oncology
Many kinase inhibitors and other anti-cancer agents feature a substituted aniline core. For instance, phenoxy-N-phenylaniline derivatives have been investigated as c-Myc inhibitors for the treatment of colorectal cancer.[1] The this compound scaffold could be incorporated into similar structures to probe the structure-activity relationship and potentially improve potency or pharmacokinetic properties.
Table 1: Cytotoxic Activity of a Representative Phenoxy-N-phenylaniline Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline | HT29 | 0.32 | [1] |
| HCT 15 | 0.51 | [1] |
This data highlights the potential for aniline derivatives to exhibit potent anticancer activity.[1]
Antimicrobial Agents
Chalcones and other related structures incorporating methoxy and amino-substituted phenyl rings have demonstrated antimicrobial and antifungal properties. The this compound moiety could be used to synthesize novel chalcone analogs or other classes of antimicrobial agents.
Experimental Protocols
To facilitate the exploration of this compound in drug discovery, we provide a general protocol for a key biological assay.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of newly synthesized compounds against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes at 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways of Interest
Given the prevalence of aniline-based compounds as kinase inhibitors, a key area of investigation would be their effect on cell signaling pathways regulated by kinases.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its synthetic tractability and the proven track record of related substituted anilines in various therapeutic areas, particularly oncology, suggest that a focused research effort could yield novel drug candidates. Future work should concentrate on the synthesis of diverse libraries based on this scaffold and their systematic evaluation in a range of biological assays. Such studies will be instrumental in unlocking the full potential of this compound in the ongoing quest for new and effective medicines.
References
4-Methoxy-3,5-dimethylaniline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3,5-dimethylaniline, a substituted aniline, is a valuable and versatile building block in organic synthesis. Its unique structural features, including the electron-donating methoxy and methyl groups on the aromatic ring, impart specific reactivity and properties that make it an attractive starting material for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of pharmaceuticals and other functional organic materials.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |
| CAS Number | 39785-37-0 | --INVALID-LINK-- |
| Appearance | Not specified, likely a solid or liquid | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
| pKa | Not specified | - |
Spectral Data Summary
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and methyl protons. |
| ¹³C NMR | Signals for aromatic carbons, methoxy carbon, and methyl carbons. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 151. |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reduction of a corresponding nitroaromatic precursor.
Experimental Protocol: Synthesis via Reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene
This procedure outlines the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene to afford this compound.
Materials:
-
5-methoxy-1,3-dimethyl-2-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
2N Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a solution of 5-methoxy-1,3-dimethyl-2-nitrobenzene (1.81 g, 10 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (11.51 g, 50 mmol).
-
Reflux the reaction mixture overnight.
-
After cooling, add ice to the reaction mixture.
-
Basify the mixture with 2N NaOH solution.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the aqueous solution with dichloromethane (4 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using CH₂Cl₂ as the eluent to obtain this compound.
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and dye industries.
Synthesis of Kinase Inhibitors
Substituted anilines are crucial components of many kinase inhibitors used in cancer therapy. The 4-anilinoquinazoline scaffold is a well-established pharmacophore that targets receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] These receptors are key players in signaling pathways that regulate cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.[4]
Signaling Pathway of EGFR and VEGFR-2 Inhibition
Caption: EGFR and VEGFR-2 signaling pathways and their inhibition.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline derivative from a 4-chloroquinazoline precursor and this compound.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol
-
Concentrated HCl
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol is heated to reflux.
-
A few drops of concentrated HCl can be added as a catalyst.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The product is washed with cold isopropanol and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Representative Reaction Data for Anilinoquinazoline Synthesis
| Aniline Derivative | Coupling Partner | Catalyst | Solvent | Yield (%) | Reference |
| Substituted Anilines | 4-Chloro-6,7-dimethoxyquinazoline | HCl (cat.) | Isopropanol | 21 (overall) | [2] |
Cross-Coupling Reactions
This compound can be a versatile partner in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, after appropriate functionalization (e.g., conversion to an aryl halide). These reactions are fundamental in constructing complex molecular architectures.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol: General Buchwald-Hartwig Amination
Materials:
-
Aryl halide (derived from this compound) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Strong base (e.g., NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, amine, base, palladium precatalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diazotization and Azo-Coupling Reactions
The primary amino group of this compound can be readily converted to a diazonium salt, which is a highly versatile intermediate for the synthesis of azo dyes and other functionalized aromatic compounds through Sandmeyer-type reactions.
Experimental Protocol: General Diazotization and Azo Coupling
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Coupling agent (e.g., N,N-dimethylaniline, 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Dissolve this compound in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate beaker, dissolve the coupling agent in a basic or acidic solution as required and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
Adjust the pH to promote the coupling reaction.
-
The resulting azo dye often precipitates from the solution and can be collected by filtration, washed with water, and dried.
Conclusion
This compound is a valuable and adaptable building block for organic synthesis. Its utility is particularly evident in the construction of biologically active molecules, such as kinase inhibitors, and in the synthesis of functional materials like azo dyes. The experimental protocols and reaction data provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile intermediate in their synthetic endeavors. The continued exploration of reactions involving this compound is expected to lead to the discovery of novel compounds with significant applications in medicine, materials science, and beyond.
References
An In-depth Technical Guide to 4-Methoxy-3,5-dimethylaniline: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylaniline, a substituted aniline of significant interest in synthetic and medicinal chemistry. This document details its discovery and historical context, provides in-depth experimental protocols for its synthesis, summarizes its key physicochemical and spectroscopic data, and explores its application as a crucial building block in the development of therapeutic agents.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available historical records. Its emergence is intrinsically linked to the broader development of synthetic organic chemistry in the 20th century, which saw a surge in the preparation and characterization of a vast array of substituted aromatic compounds. Anilines, as a class of compounds, have been central to the development of the dye industry and pharmaceuticals since the 19th century. The synthesis of specific isomers, such as this compound, would have been a logical extension of the exploration of structure-property relationships in this important class of molecules. Its utility as a synthetic intermediate would have been recognized by chemists engaged in the preparation of more complex molecules, where the specific substitution pattern of the aniline ring is crucial for achieving the desired target structure and biological activity.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers. The data has been aggregated from various chemical databases and literature sources.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Amino-2,6-dimethylanisole, 3,5-dimethyl-4-methoxyaniline | PubChem[1] |
| CAS Number | 39785-37-0 | PubChem[1] |
| Molecular Formula | C₉H₁₃NO | PubChem[1] |
| Molecular Weight | 151.21 g/mol | PubChem[1] |
| XlogP | 1.9 | PubChem[1] |
| Monoisotopic Mass | 151.099714038 Da | PubChem[1] |
Spectroscopic Data
| Spectroscopy | Data Highlights | Source |
| ¹H NMR | Spectra available | PubChem[1] |
| ¹³C NMR | Spectra available for related compounds | Semantic Scholar[2] |
| Mass Spectrometry (GC-MS) | m/z top peak: 136, 2nd highest: 151, 3rd highest: 108 | PubChem[1] |
| IR Spectroscopy | Vapor phase IR spectra available | PubChem[1] |
Experimental Protocols for Synthesis
Several synthetic routes to this compound have been reported. The most common approaches involve the reduction of the corresponding nitrobenzene derivative or the methylation of a phenol precursor. Below are detailed protocols for two representative methods.
Synthesis via Reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene
This is a widely used method that involves the reduction of a nitro group to an amine.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via nitro reduction.
Detailed Protocol:
-
To a solution of 5-methoxy-1,3-dimethyl-2-nitrobenzene (1.81 g, 10 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (11.51 g, 50 mmol).[3]
-
Reflux the resulting mixture overnight.
-
After cooling to room temperature, add ice to the reaction mixture.
-
Carefully basify the mixture with a 2N aqueous solution of sodium hydroxide (NaOH).
-
Filter the mixture to remove any insoluble tin salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (4 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using dichloromethane as the eluent to afford this compound.
Synthesis via Methylation of 4-Amino-3,5-dimethylphenol
This method involves the O-methylation of a phenolic precursor.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via O-methylation.
Detailed Protocol:
-
Under an argon atmosphere, dissolve 4-amino-3,5-dimethylphenol (50 mg, 0.36 mmol) and sodium 2-methylpropan-2-olate (sodium tert-butoxide) (52 mg, 0.55 mmol) in anhydrous dimethylformamide (DMF) (1 mL).[3]
-
Add iodomethane (0.021 mL, 0.33 mmol) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion of the reaction, dilute with dichloromethane (20 mL).
-
Wash the organic layer sequentially with aqueous sodium hydroxide (2 x 15 mL) and saturated brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily serving as a scaffold for the synthesis of more complex, biologically active molecules. Anilines, in general, are common starting materials in drug discovery due to their versatile reactivity.[4] The specific substitution pattern of this compound, with its methoxy and dimethyl groups, allows for the fine-tuning of the physicochemical properties of the final drug candidates, such as lipophilicity and metabolic stability.
A notable application of this aniline is in the synthesis of inhibitors of the c-Myc oncoprotein. c-Myc is a transcription factor that is overexpressed in a wide range of human cancers and plays a critical role in cell proliferation, growth, and apoptosis. Consequently, the inhibition of c-Myc is a promising strategy for cancer therapy.
Role in the Synthesis of c-Myc Inhibitors
Derivatives of this compound have been incorporated into novel phenoxy-N-phenylaniline compounds that have been shown to inhibit the c-Myc/Max heterodimerization and its binding to DNA.[5] This disruption of the c-Myc signaling pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
The c-Myc Signaling Pathway and its Inhibition
The c-Myc protein forms a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription and promoting cell cycle progression. Small molecule inhibitors, synthesized using building blocks like this compound, can interfere with this process.
Caption: Simplified c-Myc signaling pathway and points of inhibition.
This guide provides a foundational understanding of this compound for researchers and professionals in the field. Its versatile chemistry and role as a key synthetic intermediate underscore its continued importance in the pursuit of novel therapeutic agents.
References
Methodological & Application
detailed experimental protocol for Suzuki coupling with 4-Methoxy-3,5-dimethylaniline
An Application Note and Detailed Experimental Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Methoxy-3,5-dimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures.[3] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with a generic arylboronic acid. Given the electron-rich nature of the aniline substrate, careful selection of the catalyst system is crucial for achieving high yields.[4][5] The following protocol is a representative starting point and may require optimization for specific substrates.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (Ar'-B(OR)2), activated by a base, transfers its aryl group to the Pd(II) complex.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[2]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-iodo-3,5-dimethyl-2-methoxyaniline with a representative arylboronic acid.
Materials:
-
4-iodo-3,5-dimethyl-2-methoxyaniline (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-iodo-3,5-dimethyl-2-methoxyaniline (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes, then heat to 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving substituted anilines. These values can serve as a starting point for optimizing the reaction with this compound derivatives.
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 eq | Typically the limiting reagent. Iodides are more reactive than bromides, which are more reactive than chlorides.[1] |
| Arylboronic Acid | 1.1 - 1.5 eq | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loadings can be achieved with highly active catalyst systems. |
| Ligand | 1.1 - 2.0 eq relative to Pd | Bulky, electron-rich phosphine ligands like SPhos are often effective for challenging substrates.[7] |
| Base | 2.0 - 3.0 eq | The choice of base can be critical; K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[7] |
| Solvent | - | A variety of solvents can be used, including dioxane, THF, and DMF, often with a small amount of water.[8] |
| Temperature | 60 - 110 °C | The required temperature depends on the reactivity of the substrates and the catalyst system. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Yield | 60 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. |
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Pharmaceuticals Using 4-Methoxy-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel pharmaceutical compounds derived from 4-Methoxy-3,5-dimethylaniline. The primary focus is on the synthesis of 4-anilinoquinoline derivatives, a class of compounds that has demonstrated significant potential as kinase inhibitors, particularly targeting Cyclin G Associated Kinase (GAK).
Introduction
This compound is a valuable starting material in medicinal chemistry for the synthesis of biologically active molecules. Its substituted aniline structure makes it a key building block for creating compounds that can interact with various enzymatic targets. One prominent application is in the synthesis of 4-anilinoquinolines, which have emerged as potent and selective inhibitors of several protein kinases. This document outlines the synthesis of a representative 4-anilinoquinoline derivative and details its biological context as a Cyclin G Associated Kinase (GAK) inhibitor.
GAK is a serine/threonine kinase involved in the regulation of clathrin-mediated membrane trafficking, a fundamental cellular process.[1] GAK plays a role in the uncoating of clathrin vesicles and is also implicated in the progression of mitosis.[2][3] Inhibition of GAK is a promising therapeutic strategy for various diseases, including cancers and viral infections that rely on clathrin-mediated endocytosis for cellular entry.[4]
Data Presentation
The following table summarizes the inhibitory activity of a series of 4-anilinoquinoline derivatives against Cyclin G Associated Kinase (GAK) and other members of the Numb-Associated Kinase (NAK) family. This data highlights the potential for developing potent and selective GAK inhibitors from this chemical scaffold.
| Compound ID | Structure | GAK Kᵢ (nM)[4] | AAK1 Kᵢ (nM)[4] | BMP2K Kᵢ (nM)[4] | STK16 Kᵢ (nM)[4] |
| 1 | 4-(3,4-dimethoxyanilino)quinoline | 3.9 | 54,000 | >100,000 | 17,000 |
| 2 | 4-(3,4,5-trimethoxyanilino)-6,7-dimethoxyquinoline | 1.5 | 2,800 | 8,600 | >10,000 |
| 3 | 4-(3-methoxyanilino)quinoline | 5.7 | >10,000 | >10,000 | >10,000 |
| 4 | 4-(3-fluoroanilino)quinoline | 11 | 1,200 | 3,300 | 1,500 |
| 5 | 4-(3-chloroanilino)quinoline | 13 | 1,100 | 2,800 | 1,800 |
Experimental Protocols
Synthesis of 4-(4-Methoxy-3,5-dimethylphenylamino)-6,7-dimethoxyquinoline
This protocol describes a general method for the synthesis of 4-anilinoquinoline derivatives via a nucleophilic aromatic substitution reaction between a 4-chloroquinoline and a substituted aniline.[4][5]
Materials:
-
4-Chloro-6,7-dimethoxyquinoline
-
This compound
-
Ethanol, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent) and this compound (1.1 equivalents).
-
Solvent Addition: Add anhydrous ethanol to the flask to a concentration of approximately 0.1 M with respect to the 4-chloroquinoline.
-
Reaction Conditions: The reaction mixture is heated to reflux with stirring.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (4-chloro-6,7-dimethoxyquinoline) is consumed. This typically takes 12-18 hours.
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(4-Methoxy-3,5-dimethylphenylamino)-6,7-dimethoxyquinoline.
-
Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Diagram of the GAK Signaling Pathway in Clathrin-Mediated Endocytosis
References
- 1. Gene - GAK [maayanlab.cloud]
- 2. GAK (protein) - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Application of 4-Methoxy-3,5-dimethylaniline as a Precursor for Azo Dyes
Abstract: This document provides a detailed overview of the potential application of 4-Methoxy-3,5-dimethylaniline in the synthesis of azo dyes. Due to a lack of specific examples in the current scientific literature for this particular aniline derivative, this note presents a generalized, representative protocol for the synthesis of a hypothetical azo disperse dye. The methodologies, data, and diagrams are based on established principles of azo dye chemistry and are intended to serve as a foundational guide for researchers exploring the use of novel substituted anilines in dye development.
Introduction
Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-).[1][2] The color of these dyes can be readily tuned by the judicious selection of aromatic amines (diazo components) and coupling components. The substituent groups on these aromatic rings play a crucial role in determining the final color, solubility, and fastness properties of the dye.[1] this compound, with its specific substitution pattern, presents an interesting candidate for the synthesis of novel azo dyes with potentially unique shades and properties. This document outlines a general procedure for its use as a diazo component in the synthesis of a disperse dye, suitable for coloring hydrophobic fibers like polyester.[1]
General Synthetic Pathway
The synthesis of an azo dye from this compound typically follows a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in an acidic medium at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt solution is then reacted with a suitable coupling component. For the synthesis of a disperse dye, an electron-rich aromatic compound, such as N,N-diethylaniline, is commonly used. The electrophilic diazonium ion attacks the electron-rich coupling component to form the stable azo dye.[1]
A general reaction scheme is presented below:
Step 1: Diazotization of this compound

Figure 1: Diazotization of this compound to form the corresponding diazonium salt.
Step 2: Azo Coupling with N,N-diethylaniline

Figure 2: Azo coupling of the diazonium salt with N,N-diethylaniline to yield a hypothetical azo dye.
Experimental Protocols
3.1. Materials and Methods
-
This compound (≥95% purity)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
N,N-diethylaniline
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)
3.2. Protocol for the Synthesis of a Hypothetical Azo Dye
3.2.1. Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.51 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of water to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization. The resulting diazonium salt solution should be kept cold for the subsequent coupling reaction.
3.2.2. Azo Coupling Reaction
-
In a separate 400 mL beaker, prepare a solution of the coupling component by dissolving 1.49 g (0.01 mol) of N,N-diethylaniline in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture for 1-2 hours while maintaining the low temperature to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation
The following table summarizes the hypothetical properties of the synthesized azo dye. These values are representative and based on the expected characteristics of similar azo disperse dyes.
| Property | Hypothetical Value |
| Chemical Name | 4-((4-(diethylamino)phenyl)diazenyl)-2,6-dimethylanisole |
| Molecular Formula | C₁₉H₂₅N₃O |
| Molecular Weight | 327.43 g/mol |
| Appearance | Orange-Red Powder |
| Melting Point | 150-155 °C |
| λmax (in Ethanol) | 480 nm |
| Molar Extinction (ε) | 25,000 L mol⁻¹ cm⁻¹ |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DMF), insoluble in water |
| Light Fastness (on Polyester) | Good (5-6) |
| Wash Fastness (on Polyester) | Excellent (4-5) |
Visualization of Experimental Workflow
References
Application Notes and Protocols for the N-alkylation of 4-Methoxy-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. This document provides a detailed laboratory procedure for the N-alkylation of 4-methoxy-3,5-dimethylaniline, a substituted aniline, via reductive amination. This method is often preferred for mono-N-alkylation as it can offer higher selectivity and avoid the overalkylation that can occur with methods like direct alkylation with alkyl halides.[1][2]
Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[3][4][5] This one-pot procedure is highly efficient and utilizes readily available starting materials.[4]
Data Presentation
The following table summarizes the key quantitative data for the starting material and a representative N-ethylated product.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₉H₁₃NO | 151.21[3] | Solid | |
| N-Ethyl-4-methoxy-3,5-dimethylaniline | ![]() | C₁₁H₁₇NO | 179.26 | Oil (Predicted) |
Experimental Protocols
This section details the laboratory procedure for the N-ethylation of this compound using acetaldehyde via reductive amination with sodium borohydride.
Materials:
-
This compound
-
Acetaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (approximately 0.2-0.5 M concentration).
-
Imine Formation: Cool the solution in an ice bath. To the stirred solution, add acetaldehyde (1.1-1.5 eq.) dropwise. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq.) to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add dichloromethane to extract the product.
-
Transfer the mixture to a separatory funnel and perform the extraction. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-ethyl-4-methoxy-3,5-dimethylaniline.
-
Expected Characterization Data for N-Ethyl-4-methoxy-3,5-dimethylaniline:
-
¹H NMR: Expect characteristic signals for the ethyl group (a quartet around 3.1-3.3 ppm and a triplet around 1.2-1.4 ppm), the aromatic protons, the methoxy group protons (a singlet around 3.7-3.8 ppm), and the methyl groups on the ring (a singlet around 2.2-2.3 ppm). The NH proton will appear as a broad singlet.
-
¹³C NMR: Expect signals corresponding to the aromatic carbons, the methoxy carbon, the ring methyl carbons, and the two carbons of the N-ethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: Expect characteristic N-H stretching vibrations for a secondary amine in the region of 3300-3500 cm⁻¹, C-H stretching vibrations, and C-N stretching vibrations.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Caption: Reaction pathway for the N-alkylation via reductive amination.
Caption: Experimental workflow for the N-alkylation of this compound.
References
Synthesis of Heterocyclic Compounds from 4-Methoxy-3,5-dimethylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-Methoxy-3,5-dimethylaniline as a key starting material. The methodologies outlined herein are based on established named reactions in organic chemistry and are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic scaffolds. Its electron-donating methoxy and methyl groups can influence the regioselectivity and reactivity of cyclization reactions, making it an interesting substrate for the construction of novel quinolines, indoles, and benzothiazoles. These heterocyclic cores are prevalent in numerous biologically active compounds and functional materials. This guide details the application of several classical synthetic transformations to this specific aniline derivative.
I. Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Several classical methods can be adapted for the synthesis of quinolines from this compound.
A. Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1] The reaction of this compound with acetylacetone is expected to yield 6-Methoxy-2,4,5,7-tetramethylquinoline.
Experimental Protocol: Synthesis of 6-Methoxy-2,4,5,7-tetramethylquinoline
-
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the enamine intermediate.
-
Slowly add concentrated sulfuric acid or polyphosphoric acid (as catalyst) to the reaction mixture, keeping the temperature below 40°C with an ice bath.
-
Heat the reaction mixture to 100-120°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-Methoxy-2,4,5,7-tetramethylquinoline.
-
B. Doebner-von Miller Reaction
The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[2][3] The reaction of this compound with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, would lead to the formation of a substituted quinoline.
Experimental Protocol: Synthesis of 6-Methoxy-2,5,7-trimethylquinoline
-
Materials:
-
This compound
-
Crotonaldehyde
-
Hydrochloric acid (HCl) or other Lewis/Brønsted acid catalyst
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)
-
Sodium hydroxide solution
-
Toluene
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., water or a biphasic system with toluene), add the acid catalyst.
-
Slowly add crotonaldehyde (2.0 eq) to the mixture.
-
Add the oxidizing agent.
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent like toluene.
-
Wash the organic layer with water, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or distillation to obtain 6-Methoxy-2,5,7-trimethylquinoline.
-
C. Skraup Synthesis
The Skraup synthesis is a classic method to produce quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4][5] Applying this to this compound would yield 6-Methoxy-5,7-dimethylquinoline. A related procedure for the synthesis of 6-methoxyquinoline from p-methoxyaniline has been reported and can be adapted.[6]
Experimental Protocol: Synthesis of 6-Methoxy-5,7-dimethylquinoline
-
Materials:
-
This compound
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., p-nitrotoluene or arsenic pentoxide)
-
Ferrous sulfate (as a moderator)
-
Sodium hydroxide solution
-
-
Procedure:
-
In a large, three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully mix this compound (1.0 eq), glycerol (3.0-4.0 eq), the oxidizing agent, and ferrous sulfate.
-
With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The reaction is highly exothermic and should be controlled by external cooling.
-
Once the addition is complete, heat the mixture to 140-160°C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and dilute it with water.
-
Neutralize with a concentrated sodium hydroxide solution.
-
Isolate the crude product by steam distillation or solvent extraction.
-
Purify the product by recrystallization or column chromatography.
-
II. Synthesis of Indoles
The Fischer indole synthesis is a powerful and widely used method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone.[2] To synthesize an indole from this compound, it must first be converted to the corresponding phenylhydrazine.
A. Preparation of 4-Methoxy-3,5-dimethylphenylhydrazine
Experimental Protocol:
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfite (Na₂SO₃) or Tin(II) chloride (SnCl₂)
-
Sodium hydroxide solution
-
Diethyl ether
-
-
Procedure (Diazotization and Reduction):
-
Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite or tin(II) chloride in water.
-
Slowly add the cold diazonium salt solution to the reducing agent solution.
-
Stir the reaction mixture for a few hours, allowing it to warm to room temperature.
-
Basify the solution with sodium hydroxide.
-
Extract the 4-Methoxy-3,5-dimethylphenylhydrazine with diethyl ether.
-
Dry the ethereal solution and evaporate the solvent to obtain the crude hydrazine, which can be purified by crystallization or used directly in the next step.
-
B. Fischer Indole Synthesis
Experimental Protocol: Synthesis of 6-Methoxy-5,7-dimethylindole
-
Materials:
-
4-Methoxy-3,5-dimethylphenylhydrazine
-
An aldehyde or ketone (e.g., acetone to yield 2,6-Methoxy-5,7-trimethylindole)
-
An acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like H₂SO₄)
-
A suitable solvent (e.g., ethanol, acetic acid, or toluene)
-
-
Procedure:
-
Dissolve the 4-Methoxy-3,5-dimethylphenylhydrazine and the carbonyl compound (1.1 eq) in the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Neutralize the solution and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the resulting indole by column chromatography or recrystallization. The presence of the methoxy group may lead to the formation of regioisomers or unexpected products, so careful characterization is essential.[7]
-
III. Synthesis of Benzothiazoles
Benzothiazoles can be synthesized from anilines through various methods, often involving a source of sulfur.
Experimental Protocol: Synthesis of 2-Substituted-6-methoxy-5,7-dimethylbenzothiazoles
-
Materials:
-
This compound
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine or an acid catalyst
-
An acyl chloride or aldehyde (to form the 2-substituent)
-
A suitable solvent (e.g., acetic acid, ethanol)
-
-
Procedure (from aniline and thiocyanate):
-
Dissolve this compound and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add a solution of bromine in acetic acid.
-
Stir the reaction at room temperature for several hours.
-
Pour the reaction mixture into water and neutralize with a base.
-
Filter the precipitated 2-amino-6-methoxy-5,7-dimethylbenzothiazole and wash with water.
-
The 2-amino group can be further functionalized, for example, through diazotization followed by substitution, or by condensation with aldehydes to form Schiff bases which can be further modified.
-
Quantitative Data
Table 1: Synthesis of Quinolines from this compound
| Reaction | Reagents | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Combes | Acetylacetone, H₂SO₄ | 6-Methoxy-2,4,5,7-tetramethylquinoline | Data not available | Data not available | Data not available |
| Doebner-von Miller | Crotonaldehyde, HCl | 6-Methoxy-2,5,7-trimethylquinoline | Data not available | Data not available | Data not available |
| Skraup | Glycerol, H₂SO₄ | 6-Methoxy-5,7-dimethylquinoline | Data not available | Data not available | Data not available |
Table 2: Synthesis of Indoles from this compound
| Reaction | Reagents | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Fischer Indole | Acetone, PPA | 2,6-Methoxy-5,7-trimethylindole | Data not available | Data not available | Data not available |
Table 3: Synthesis of Benzothiazoles from this compound
| Reaction | Reagents | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Thiocyanation | KSCN, Br₂ | 2-Amino-6-methoxy-5,7-dimethylbenzothiazole | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Caption: Combes synthesis of a tetramethylquinoline derivative.
References
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 4-Methoxy-3,5-dimethylaniline via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 4-Methoxy-3,5-dimethylaniline using normal-phase column chromatography. The methodology covers preliminary analysis by Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by the column chromatography procedure for purification on a larger scale.
Introduction
This compound is an aromatic amine derivative. Following its synthesis, purification is often necessary to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used preparative technique for the separation and purification of individual compounds from a mixture.[1] This protocol details a standard method for the purification of this compound using silica gel as the stationary phase. Due to the basic nature of amines, which can lead to peak tailing on acidic silica gel, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine.[2][3][4]
Compound Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₉H₁₃NO | [6] |
| Molecular Weight | 151.21 g/mol | [5] |
| Predicted XlogP | 1.9 | [5] |
| Topological Polar Surface Area | 35.3 Ų | [5] |
Experimental Protocol
The purification process involves two main stages: initial method development using Thin-Layer Chromatography (TLC) to determine an appropriate solvent system, followed by the larger-scale separation using a packed column.
Materials and Reagents
Equipment:
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Beakers, Erlenmeyer flasks, and test tubes/fraction collection vials
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (acid-washed)
Chemicals:
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) (for sample loading)
-
Anhydrous sodium sulfate
Step 1: Method Development with Thin-Layer Chromatography (TLC)
The selection of an appropriate mobile phase is critical for a successful separation.[3] TLC is used to find a solvent system that provides good separation between the desired compound and impurities. For aromatic amines, a common starting solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7]
Procedure:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). To each system, add 0.1-0.5% triethylamine to minimize tailing of the amine on the silica plate.[3]
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing one of the prepared solvent systems.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[3]
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the separated spots under a UV lamp (254 nm).
-
The optimal solvent system is one that moves the desired product to a retention factor (Rƒ) of approximately 0.2-0.4, with clear separation from other spots.[3]
Rƒ Calculation: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)[3]
Step 2: Column Chromatography
Column Packing (Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (determined from the TLC analysis). A typical ratio is to use approximately 50-100 g of silica gel for every 1 g of crude material.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle into a packed bed. The top of the silica gel must not be allowed to run dry.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during sample and eluent addition.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, create a slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.[7]
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb into the silica gel, again ensuring the column does not run dry.
Elution and Fraction Collection:
-
Once the sample is loaded, carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock to achieve a steady drip rate.
-
Collect the eluent in a series of labeled test tubes or vials. The size of the fractions will depend on the size of the column.
-
Continuously monitor the separation by collecting small samples from the fractions and analyzing them by TLC.[1]
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate, along with a spot of the original crude mixture as a reference.
-
Develop the TLC plate using the mobile phase.
-
Identify the fractions that contain the pure this compound (single spot with the correct Rƒ).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Summary of Chromatographic Conditions
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate with 0.1-0.5% Triethylamine |
| Gradient | Isocratic (constant solvent ratio) |
| Optimal Rƒ (TLC) | ~0.2 - 0.4 |
| Visualization | UV light at 254 nm |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Handle silica gel with care, as fine dust can be a respiratory irritant.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used in this protocol.
References
- 1. studylib.net [studylib.net]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. This compound | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: GC-MS Method for Monitoring the Synthesis of 4-Methoxy-3,5-dimethylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of reactions involving 4-Methoxy-3,5-dimethylaniline. As an important intermediate in pharmaceutical and chemical synthesis, precise tracking of its formation or consumption is critical for reaction optimization and yield maximization. The polarity of aniline compounds can present analytical challenges; however, this protocol provides a reliable direct analysis method.[1] It outlines sample preparation from a reaction mixture via liquid-liquid extraction (LLE), optimized GC-MS parameters, and data analysis procedures suitable for accurate quantification.
Experimental Protocols
This section provides a comprehensive methodology for the analysis of this compound from a reaction mixture.
Reagents and Standards
-
Solvents: Methylene chloride and Toluene (Pesticide quality or equivalent).[2]
-
Reagents: Sodium hydroxide (1.0 M), Anhydrous sodium sulfate.[2]
-
Standards: this compound (≥98% purity), reactant material(s), and a suitable internal standard (e.g., N-methylaniline or 3,4-dichloroaniline).[3][4]
-
Stock Solutions (1000 mg/L): Prepare by accurately weighing approximately 10.0 mg of the pure standard and dissolving it in 10 mL of a suitable solvent like methanol or toluene.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to desired concentrations (e.g., 0.5, 1.0, 5.0, 10.0, 25.0, 50.0 mg/L) in the chosen solvent.[5]
Sample Preparation (from Reaction Mixture)
The choice of sample preparation is critical and is based on a liquid-liquid extraction technique suitable for aqueous or polar organic reaction media.[1]
-
Sampling: Withdraw a precise aliquot (e.g., 100 µL) from the reaction vessel at specified time intervals.
-
Quenching (if necessary): Immediately dilute the aliquot in a cold, inert solvent to halt the reaction.
-
pH Adjustment: Transfer the quenched sample to a separatory funnel or vial containing deionized water. Adjust the pH of the aqueous solution to >11 using 1.0 M Sodium Hydroxide (NaOH) to ensure the aniline is in its free base form.[1][2]
-
Internal Standard Spiking: Add a known amount of internal standard to the sample.
-
Extraction: Add methylene chloride (or chloroform) to the aqueous sample (e.g., a 1:5 solvent-to-sample ratio) and shake vigorously for 2 minutes.[1] Allow the layers to separate.
-
Combine & Dry: Collect the organic (bottom) layer. Repeat the extraction process twice more. Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.[2]
-
Concentration: Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.[2] The sample is now ready for GC-MS analysis.
-
Solvent Exchange (Optional): If required for compatibility with the GC column, the solvent can be exchanged to toluene by adding 3-4 mL of toluene and concentrating to the final 1 mL volume.[6]
GC-MS Instrumentation and Conditions
Optimal instrument parameters are crucial for achieving good separation and sensitivity. The following conditions are a robust starting point and may be optimized for specific instruments.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | 5% diphenyl - 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5), 30 m x 0.25 mm, 0.25 µm | [2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [1][5] |
| Injector Temperature | 250 °C | [2] |
| Injection Mode | 1 µL, Pulsed Splitless | [7] |
| Oven Program | Initial 80°C for 2 min, ramp to 180°C at 30°C/min, then to 240°C at 15°C/min, hold for 5 min | [7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | [1] |
| Ion Source Temp. | 230 °C | [1][5] |
| Transfer Line Temp. | 280 °C | [7] |
| Quadrupole Temp. | 150 °C | [1][5] |
| Acquisition Mode | Full Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantification | [1] |
Data Presentation and Analysis
Qualitative and Quantitative Analysis
-
Identification: The identity of this compound in the sample is confirmed by matching its retention time and mass spectrum with that of a pure standard. The molecular ion for this compound is expected at m/z 151.[8] A key fragment ion is observed at m/z 136.[8]
-
Quantification: For reaction monitoring, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the reaction samples is then determined from this curve using the SIM mode for enhanced sensitivity and selectivity.[1]
Quantitative Data Summary
The following table outlines the suggested ions for use in a Selected Ion Monitoring (SIM) method for accurate quantification.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Reactant (Example) | TBD | TBD | TBD | TBD |
| This compound | TBD | 151 | 136 | 121 |
| Internal Standard (e.g., 3,4-Dichloroaniline) | TBD | 161 | 163 | 126 |
| Product/Byproduct (Example) | TBD | TBD | TBD | TBD |
| Note: TBD (To Be Determined) values must be established experimentally using standard compounds on the specific GC-MS system. |
Workflow and Visualization
The overall process from sample collection to final data analysis is depicted in the workflow diagram below.
Caption: Experimental workflow for GC-MS reaction monitoring.
Conclusion
The GC-MS method detailed in this application note provides a selective and reliable framework for monitoring the progress of reactions involving this compound. The protocol, which includes a robust liquid-liquid extraction for sample cleanup and optimized instrumental parameters, allows for accurate quantification. This enables researchers and process chemists to effectively track reactant consumption and product formation, facilitating kinetic studies and the optimization of synthetic routes in drug development and chemical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxy-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 4-Methoxy-3,5-dimethylaniline, a key intermediate in the pharmaceutical industry, particularly in the development of targeted therapies such as kinase inhibitors for oncology. This document outlines two plausible and industrially scalable synthetic routes, complete with detailed experimental protocols, comparative data, and process workflows.
Introduction
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and process development. Its structural features make it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). The demand for efficient, cost-effective, and scalable manufacturing processes for this intermediate is driven by its role in the production of novel therapeutics. These notes detail two primary synthetic strategies: the methylation of 4-amino-3,5-dimethylphenol and the nitration and subsequent reduction of 3,5-dimethylanisole.
Data Presentation
The following tables summarize the key quantitative data for the two proposed large-scale synthetic routes to this compound, allowing for a comparative analysis of their efficiency and material requirements.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Methylation of 4-amino-3,5-dimethylphenol | Route 2: Nitration and Reduction of 3,5-dimethylanisole |
| Starting Material | 4-amino-3,5-dimethylphenol | 3,5-dimethylanisole |
| Key Steps | O-methylation | Nitration, Catalytic Hydrogenation |
| Overall Yield (approx.) | 85-95% | 75-85% |
| Purity (post-purification) | >99% | >99% |
| Key Reagents | Dimethyl sulfate, Sodium hydroxide | Nitric acid, Sulfuric acid, Hydrogen gas, Palladium on carbon (Pd/C) |
| Solvents | Toluene, Water | Acetic acid, Ethanol |
| Primary Advantages | Higher overall yield, Fewer synthetic steps | Readily available starting material |
| Primary Challenges | Handling of toxic dimethyl sulfate | Management of exothermic nitration, Use of high-pressure hydrogenation |
Table 2: Key Process Parameters
| Step | Parameter | Route 1 | Route 2 |
| Methylation | Temperature | 40-50°C | N/A |
| Reaction Time | 2-4 hours | N/A | |
| Nitration | Temperature | N/A | 0-10°C |
| Reaction Time | N/A | 1-2 hours | |
| Reduction | Hydrogen Pressure | N/A | 5-10 bar |
| Temperature | N/A | 50-70°C | |
| Reaction Time | N/A | 4-8 hours | |
| Crystallization | Solvent | Isopropanol/Water | Ethanol/Water |
| Cooling Profile | Gradual cooling to 0-5°C | Gradual cooling to 0-5°C |
Experimental Protocols
The following are detailed protocols for the large-scale synthesis of this compound via the two proposed routes. These protocols are intended for implementation in a controlled industrial setting by trained professionals.
Route 1: Methylation of 4-amino-3,5-dimethylphenol
This route offers a high-yield, two-step process starting from 4-amino-3,5-dimethylphenol.
Step 1: O-Methylation of 4-amino-3,5-dimethylphenol
-
Reactor Setup: Charge a suitable glass-lined reactor with 4-amino-3,5-dimethylphenol and toluene.
-
Base Addition: Under agitation, add a 50% aqueous solution of sodium hydroxide to the reactor. The temperature should be maintained between 20-25°C.
-
Methylating Agent Addition: Slowly add dimethyl sulfate to the reaction mixture, maintaining the temperature between 40-50°C. The addition should be controlled to manage the exotherm.
-
Reaction Monitoring: Stir the mixture at 40-50°C for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and perform a phase separation. The organic layer containing the product is washed with brine.
-
Solvent Exchange: The toluene is removed by distillation and replaced with isopropanol.
Step 2: Crystallization and Isolation
-
Crystallization: To the isopropanol solution, add water anti-solvent at 60-70°C until turbidity is observed.
-
Cooling: Slowly cool the mixture to 0-5°C to induce crystallization.
-
Isolation: The crystalline product is isolated by filtration and washed with a cold isopropanol/water mixture.
-
Drying: The product is dried under vacuum at 50-60°C to a constant weight.
Route 2: Nitration and Reduction of 3,5-dimethylanisole
This three-step route utilizes readily available 3,5-dimethylanisole as the starting material.
Step 1: Nitration of 3,5-dimethylanisole
-
Reactor Setup: Charge a reactor with 3,5-dimethylanisole and acetic acid.
-
Cooling: Cool the mixture to 0-5°C.
-
Nitrating Mixture Addition: Slowly add a pre-mixed solution of nitric acid and sulfuric acid, maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the mixture at 0-10°C for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Carefully quench the reaction by adding it to ice-water.
-
Isolation: The precipitated nitro-intermediate is filtered, washed with water, and dried.
Step 2: Catalytic Hydrogenation of 4-Nitro-3,5-dimethylanisole
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with the nitro-intermediate, ethanol, and a 5% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5-10 bar and heat to 50-70°C.
-
Reaction Monitoring: Monitor the hydrogen uptake until it ceases. The reaction progress can also be monitored by HPLC.
-
Filtration: Cool the reactor and filter the catalyst.
Step 3: Crystallization and Isolation
-
Solvent Exchange: Concentrate the ethanolic solution under reduced pressure.
-
Crystallization: Add water as an anti-solvent to the concentrated solution to induce crystallization.
-
Isolation and Drying: The product is isolated by filtration, washed with an ethanol/water mixture, and dried under vacuum.
Visualization of Experimental Workflows
Caption: Comparative workflow of the two primary synthetic routes.
Signaling Pathway in Drug Development
This compound is a crucial precursor for the synthesis of various kinase inhibitors. Many of these inhibitors target signaling pathways that are dysregulated in cancer. A common scaffold for which this aniline is a key building block is the 4-anilinoquinazoline core. These compounds often act as ATP-competitive inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).
Caption: Role of this compound in kinase inhibitor synthesis.
Application Notes and Protocols: 4-Methoxy-3,5-dimethylaniline in the Production of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Methoxy-3,5-dimethylaniline as a key building block in the synthesis of novel organic electronic materials, particularly for applications in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). While direct literature on the application of this specific isomer is emerging, its structural features suggest its utility in creating efficient hole-transporting materials (HTMs). This document outlines a prospective synthetic route to a novel HTM, its characterization, and its application in a perovskite solar cell, based on established principles and data from analogous compounds.
Introduction to this compound in Organic Electronics
This compound is an aromatic amine derivative with promising characteristics for the synthesis of organic semiconductors. The methoxy group (-OCH₃) and dimethyl groups (-CH₃) are electron-donating, which can raise the highest occupied molecular orbital (HOMO) energy level of resulting materials. This is a critical parameter for efficient hole injection and transport in organic electronic devices. The steric hindrance provided by the methyl groups can influence the morphology of thin films, potentially leading to amorphous and stable layers, which is advantageous for device longevity and performance.
The primary application envisioned for this molecule is as a peripheral or "capping" group in the synthesis of small molecule or dendritic HTMs. These materials are crucial components in n-i-p structured perovskite solar cells, where they facilitate the extraction of holes from the perovskite layer and their transport to the anode, while also protecting the perovskite from environmental degradation.
Proposed Synthesis of a Novel Hole-Transporting Material (HTM)
A hypothetical, yet synthetically accessible, hole-transporting material, herein designated H-MDMA-TPA , can be synthesized from this compound and a triphenylamine (TPA) core. The synthetic approach is based on a palladium-catalyzed Buchwald-Hartwig amination, a common and versatile method for forming C-N bonds.
Reaction Scheme:
Tris(4-bromophenyl)amine + 3 eq. This compound → H-MDMA-TPA
Experimental Protocol: Synthesis of H-MDMA-TPA
-
Materials:
-
Tris(4-bromophenyl)amine (1.0 mmol)
-
This compound (3.3 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol)
-
A suitable phosphine ligand (e.g., Xantphos) (0.1 mmol)
-
Sodium tert-butoxide (4.0 mmol)
-
Anhydrous toluene (20 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Tris(4-bromophenyl)amine, this compound, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with dichloromethane (50 mL).
-
Wash the organic phase with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, H-MDMA-TPA .
-
Physicochemical and Electronic Properties
The properties of the synthesized H-MDMA-TPA would be characterized to determine its suitability as an HTM. The expected properties, based on similar materials, are summarized below.
Table 1: Physicochemical Properties of H-MDMA-TPA
| Property | Expected Value | Method |
| Molecular Weight | ~750 g/mol | Mass Spectrometry |
| Thermal Decomposition Temp. (Td) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (Tg) | ~ 120-140 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | Good in common organic solvents | Visual Inspection |
Table 2: Electronic and Photophysical Properties of H-MDMA-TPA
| Property | Expected Value | Method |
| HOMO Energy Level | -5.1 to -5.3 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.0 to -2.2 eV | CV / Optical Band Gap |
| Optical Band Gap | ~3.0 eV | UV-Vis Spectroscopy |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹ | Space-Charge Limited Current (SCLC) |
Application in Perovskite Solar Cells
H-MDMA-TPA can be incorporated as the hole-transporting layer in an n-i-p planar perovskite solar cell.
Device Architecture and Fabrication Workflow
Protocol: Perovskite Solar Cell Fabrication
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of SnO₂ onto the FTO substrate by spin-coating a nanoparticle solution, followed by annealing.
-
Perovskite Layer Deposition: Spin-coat a precursor solution of the perovskite (e.g., CsFAMA) in a nitrogen-filled glovebox, followed by thermal annealing to form the crystalline perovskite film.
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of H-MDMA-TPA (e.g., 20 mg/mL in chlorobenzene).
-
Add common additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity.
-
Spin-coat the HTL solution onto the perovskite layer.
-
-
Electrode Deposition: Thermally evaporate a gold (Au) or silver (Ag) counter electrode through a shadow mask to define the active area of the device.
Expected Device Performance
The performance of a perovskite solar cell utilizing H-MDMA-TPA as the HTM is anticipated to be competitive with devices based on other methoxyaniline derivatives.
Table 3: Projected Photovoltaic Performance of H-MDMA-TPA based PSC
| Parameter | Expected Value |
| Power Conversion Efficiency (PCE) | 18 - 21 % |
| Open-Circuit Voltage (Voc) | 1.05 - 1.15 V |
| Short-Circuit Current Density (Jsc) | 22 - 24 mA/cm² |
| Fill Factor (FF) | 0.75 - 0.82 |
These projected values are based on the expected favorable energy level alignment of H-MDMA-TPA with the valence band of the perovskite, facilitating efficient hole extraction, and its anticipated good film-forming properties and hole mobility.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of advanced organic electronic materials. Its electronic and steric properties make it an ideal candidate for creating novel hole-transporting materials for high-performance perovskite solar cells and potentially other organic electronic devices. The proposed synthesis and application protocols provide a roadmap for researchers to explore the potential of this versatile molecule. Further research and experimental validation are encouraged to fully elucidate the benefits of incorporating this compound into next-generation organic electronic materials.
Application Note: Regioselective Nitration of 4-Methoxy-3,5-dimethylaniline
Introduction
4-Methoxy-3,5-dimethylaniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The introduction of a nitro group onto the aromatic ring of this compound can provide a key functional handle for further chemical transformations. This application note describes a detailed experimental protocol for the regioselective nitration of this compound. The described method employs a protection-deprotection strategy to ensure the selective nitration at the C2 position and to prevent the oxidation of the amine functionality.
The procedure involves a three-step sequence:
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Acetylation: The amino group of this compound is first protected as an acetamide. This is a common strategy in the nitration of anilines to control the regioselectivity and prevent unwanted side reactions.[1]
-
Nitration: The resulting N-(4-methoxy-3,5-dimethylphenyl)acetamide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
-
Hydrolysis: Finally, the acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the desired 4-Methoxy-3,5-dimethyl-2-nitroaniline.
This method is adapted from established procedures for the nitration of similar aromatic amines and is expected to provide a good yield of the desired product.
Experimental Protocols
Materials and Reagents
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This compound
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Acetic anhydride
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Glacial acetic acid
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Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
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Dichloromethane
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Sodium hydroxide
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Methanol
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Ice
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Standard laboratory glassware
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Magnetic stirrer with heating and cooling capabilities
Safety Precautions:
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All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Protocol 1: Synthesis of 4-Methoxy-3,5-dimethyl-2-nitroaniline via a Three-Step Batch Process
Step 1: Acetylation of this compound
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In a round-bottom flask, dissolve this compound in glacial acetic acid.
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To this solution, add acetic anhydride dropwise while stirring.
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Continue stirring the reaction mixture at room temperature for a specified period to ensure complete acetylation.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing N-(4-methoxy-3,5-dimethylphenyl)acetamide is used directly in the next step.
Step 2: Nitration of N-(4-methoxy-3,5-dimethylphenyl)acetamide
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In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
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Cool the solution of N-(4-methoxy-3,5-dimethylphenyl)acetamide from Step 1 to 0-5 °C in an ice bath.
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Slowly add the prepared nitrating mixture dropwise to the cooled acetamide solution, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a designated time to allow for complete nitration.
Step 3: Hydrolysis of N-(4-methoxy-3,5-dimethyl-2-nitrophenyl)acetamide
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Pour the reaction mixture from Step 2 slowly into a beaker containing crushed ice with vigorous stirring to precipitate the nitrated acetamide.
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Filter the precipitate and wash it with cold water.
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To the crude N-(4-methoxy-3,5-dimethyl-2-nitrophenyl)acetamide, add an aqueous solution of sodium hydroxide.
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Heat the mixture under reflux to hydrolyze the acetamide.
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After the hydrolysis is complete, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
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Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., methanol) to obtain pure 4-Methoxy-3,5-dimethyl-2-nitroaniline.
Quantitative Data
The following table summarizes representative data for a similar three-step nitration process of 4-methoxyaniline, which is expected to be comparable for this compound.
| Step | Reactant | Product | Reagents | Solvent | Temperature | Time | Yield | Purity |
| Acetylation | 4-methoxyaniline (0.32 mol) | 4-methoxyacetanilide | Acetic anhydride (0.63 mol) | Glacial acetic acid | 25 °C | 133 min | - | - |
| Nitration | 4-methoxyacetanilide | 4-methoxy-2-nitroacetanilide | Concentrated H₂SO₄ and concentrated HNO₃ (mass ratio 1:1.15) | - | 25 °C | 100 min | - | - |
| Hydrolysis | 4-methoxy-2-nitroacetanilide | 4-methoxy-2-nitroaniline | 40% NaOH aqueous solution (1.63 mol) | - | 40 °C | 400 min | - | - |
| Overall Process | 4-methoxyaniline (40 g) | 4-methoxy-2-nitroaniline (48.0 g) | - | - | - | - | 88% | 99% |
Data adapted from a continuous flow reactor synthesis of 4-methoxy-2-nitroaniline, which employs the same three-step chemical transformation.[2]
Experimental Workflow and Reaction Pathway
The overall experimental workflow for the nitration of this compound is depicted below.
Caption: Experimental workflow for the synthesis of 4-Methoxy-3,5-dimethyl-2-nitroaniline.
The chemical transformation pathway for the synthesis is illustrated below.
Caption: Reaction pathway for the nitration of this compound.
References
Troubleshooting & Optimization
challenges in the scale-up of 4-Methoxy-3,5-dimethylaniline synthesis
Welcome to the technical support center for the synthesis of 4-Methoxy-3,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and scale-up of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and suggested solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature.[1][2] 2. Poor quality of reagents: Degradation of starting materials or reagents.[1][2] 3. Suboptimal reaction conditions: Incorrect stoichiometry, solvent, or pH. | 1. Optimize reaction conditions: Gradually increase reaction time and/or temperature, monitoring progress by TLC or GC. 2. Ensure reagent quality: Use fresh, high-purity starting materials and reagents. Consider purifying starting materials if necessary.[2] 3. Verify stoichiometry and conditions: Carefully check the molar ratios of reactants and ensure the solvent and pH are optimal for the specific synthetic route. |
| Formation of Side Products | 1. Over-methylation: Formation of N-methylated or N,N-dimethylated impurities if the reaction involves methylation of the aniline.[2] 2. Unreacted starting material: Incomplete conversion of the initial reactants.[2] 3. Formation of regioisomers: Nitration or other electrophilic substitution reactions may yield isomeric byproducts.[3] | 1. Control methylating agent: Use a slight excess of the methylating agent and carefully control the reaction temperature to minimize over-methylation.[2] 2. Drive reaction to completion: Increase reaction time or temperature to ensure full conversion of the starting material.[1] 3. Optimize reaction conditions for regioselectivity: Control temperature and choose appropriate catalysts and solvents to favor the desired isomer.[4] |
| Presence of Unknown Impurities | 1. Impurities in starting materials: The precursors may contain impurities from their synthesis.[2] 2. Side reactions: Unintended reactions occurring under the reaction conditions.[2] 3. Product degradation: The final product may be unstable under the reaction, work-up, or purification conditions.[2][5] | 1. Purify starting materials: Analyze and purify starting materials before use.[2] 2. Conduct reaction under an inert atmosphere: To prevent oxidation, especially at elevated temperatures, use an inert atmosphere (e.g., nitrogen or argon).[2][6] 3. Careful work-up and purification: Use appropriate work-up procedures and optimize purification techniques like column chromatography or recrystallization.[2] |
| Product Discoloration (e.g., Yellowing) | 1. Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by air, light, and trace metals.[5] | 1. Handle under inert atmosphere: Minimize exposure to air during reaction and purification.[6] 2. Protect from light: Use amber glassware or cover reaction vessels with aluminum foil.[5] 3. Use deoxygenated solvents: Sparge solvents with an inert gas before use.[5] |
| Inconsistent Results on Scale-Up | 1. Poor heat transfer: Exothermic reactions can lead to localized overheating and increased side product formation.[6] 2. Inefficient mixing: Can result in localized high concentrations of reactants, promoting side reactions.[2][6] | 1. Ensure adequate cooling: Use a reactor with sufficient cooling capacity and monitor the internal temperature. 2. Improve agitation: Use appropriate stirring equipment and ensure efficient mixing throughout the reaction vessel. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The free base may be difficult to handle and purify. 2. Formation of emulsions during workup: Can complicate extraction procedures.[6] 3. Co-crystallization with impurities: Makes purification by recrystallization challenging.[6] | 1. Convert to a salt: Consider converting the oily free base to a crystalline salt (e.g., hydrochloride) for easier handling and purification.[1] 2. Break emulsions: Add brine or filter through celite to break up emulsions.[6] 3. Optimize purification: Experiment with different recrystallization solvents or utilize column chromatography with various solvent systems.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing substituted anilines like this compound?
A1: Common synthetic routes for substituted anilines often involve the reduction of a corresponding nitro compound. Other methods include nucleophilic aromatic substitution or methylation of a precursor aniline. For N-alkylation of anilines, the Eschweiler-Clarke reaction is a widely used method.[1]
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] These methods help in determining the consumption of starting materials and the formation of the product and any major byproducts.
Q3: My final product is a dark-colored oil. How can I improve its appearance and purity?
A3: Dark coloration is often due to oxidation of the aniline.[5][6] To mitigate this, conduct the reaction and purification steps under an inert atmosphere (nitrogen or argon) and protect the reaction from light.[2][5][6] Purification can be achieved by column chromatography or by converting the oily product into a crystalline salt, which can then be recrystallized.[1]
Q4: What are the key safety precautions to consider during the synthesis and scale-up?
A4: Aniline derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For scale-up, be aware of the potential for exothermic reactions and ensure adequate temperature control.[6]
Experimental Protocols
Protocol: Eschweiler-Clarke N,N-dimethylation of an Aniline Derivative [1]
Materials:
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p-Anisidine (or other aniline precursor)
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Formaldehyde (37% aqueous solution)
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Formic acid (98-100%)
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Sodium hydroxide (NaOH) solution (e.g., 2 M)
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Ethyl acetate or Dichloromethane
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
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In a round-bottom flask, dissolve the aniline precursor in formic acid.
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Slowly add the formaldehyde solution to the mixture while stirring.
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Attach a reflux condenser and heat the reaction mixture to 80-100°C for 2-4 hours.
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Monitor the reaction by TLC.
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Cool the reaction mixture to room temperature.
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Carefully basify the mixture with a NaOH solution until the pH is approximately 9-10.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following tables are templates for researchers to systematically record and compare their experimental data during the optimization and scale-up of the this compound synthesis.
Table 1: Reaction Condition Optimization
| Experiment ID | Starting Material (mol) | Reagent 1 (mol) | Reagent 2 (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
Table 2: Impurity Profile Analysis
| Experiment ID | Impurity | Retention Time (min) | Relative Abundance (%) | Proposed Structure | Mitigation Strategy |
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues during the synthesis.
Caption: Troubleshooting logic for low product yield.
Caption: Troubleshooting logic for impurity formation.
References
identifying byproducts in 4-Methoxy-3,5-dimethylaniline synthesis by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in the synthesis of 4-Methoxy-3,5-dimethylaniline via NMR spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The proton and carbon NMR spectra of this compound are relatively simple due to the molecule's symmetry. The key is to look for the characteristic signals of the methoxy group, the equivalent methyl groups, and the aromatic protons. Below is a table summarizing the expected chemical shifts.
Q2: My ¹H NMR spectrum shows more peaks than expected. How can I identify the byproducts?
A2: Unexpected peaks in your NMR spectrum typically indicate the presence of unreacted starting materials, intermediates, or side-products.
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Unreacted Starting Material: Compare the spectrum of your product mixture to the reference spectra of your starting materials. For instance, if you are synthesizing from 5-methoxy-1,3-dimethyl-2-nitrobenzene, you would look for its characteristic aromatic signals which would be different from the final aniline product.
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Incomplete Reaction: If the reaction involves the reduction of a nitro group, the presence of the nitro-intermediate can be a possibility.[1] Similarly, if starting from 4-amino-3,5-dimethylphenol, its signals may still be present.[1]
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Side-Products: Over-methylation is a potential side reaction, leading to the formation of N-methylated or even quaternary ammonium salt byproducts.[2] Look for new signals in the N-alkyl region of the ¹H NMR spectrum (around 2.8-3.0 ppm for N-CH₃).[3]
Q3: I am seeing a broad singlet around 3.5-4.5 ppm in my ¹H NMR spectrum. What could this be?
A3: A broad singlet in this region often corresponds to the amine (-NH₂) protons of your aniline product.[4] Its chemical shift can vary depending on the solvent and concentration. To confirm, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.
Q4: How can I differentiate between the desired product and an N-methylated byproduct in the NMR spectrum?
A4: The key difference will be the appearance of a new signal for the N-methyl group and a change in the integration and multiplicity of the amine proton.
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¹H NMR: The desired product has a broad -NH₂ signal that integrates to 2H. An N-methylated byproduct (4-Methoxy-N,3,5-trimethylaniline) would show a new singlet for the N-CH₃ group (typically around 2.8 ppm) integrating to 3H, and the amine signal would now be a broader singlet (-NH) integrating to 1H.[3]
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¹³C NMR: The N-methylated byproduct would have an additional signal in the aliphatic region (around 30-35 ppm) corresponding to the N-CH₃ carbon.[3]
Q5: The aromatic region of my ¹H NMR spectrum is complex. What could be the cause?
A5: A complex aromatic region suggests the presence of multiple aromatic species with different substitution patterns. This could arise from:
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Positional Isomers: Depending on the synthetic route, isomers of the starting material could lead to isomeric products.
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Byproducts from Side Reactions: Halogenation or other electrophilic aromatic substitution reactions could occur if incompatible reagents are present, leading to complex splitting patterns.[5]
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Residual Solvents: Solvents used in the reaction or work-up (e.g., toluene, ethyl acetate) can show signals in the aromatic region.[6][7] Cross-reference the observed peaks with a table of common solvent impurities.[6]
Data Presentation: NMR Spectral Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and potential related compounds. Chemical shifts are reported in ppm (δ) and are referenced to TMS (Tetramethylsilane).
| Compound Name | Structure | Proton (¹H) NMR Chemical Shifts (ppm) | Carbon (¹³C) NMR Chemical Shifts (ppm) |
| This compound | C₉H₁₃NO | ~6.4-6.6 (s, 2H, Ar-H), ~3.7 (s, 3H, O-CH₃), ~3.6 (br s, 2H, NH₂), ~2.2 (s, 6H, Ar-CH₃)[1][8] | ~152 (Ar-C-O), ~140 (Ar-C-N), ~128 (Ar-C-CH₃), ~115 (Ar-C-H), ~55 (O-CH₃), ~18 (Ar-CH₃)[3][9] |
| 4-Amino-3,5-dimethylphenol | C₈H₁₁NO | Aromatic protons, methyl protons, and a broad phenol OH signal. | Aromatic carbons, methyl carbons. |
| 5-Methoxy-1,3-dimethyl-2-nitrobenzene | C₉H₁₁NO₂ | Aromatic proton signals shifted downfield compared to the aniline. | Aromatic carbons, with the carbon bearing the nitro group significantly deshielded. |
| 4-Methoxy-N,3,5-trimethylaniline | C₁₀H₁₅NO | ~6.4-6.6 (s, 2H, Ar-H), ~3.7 (s, 3H, O-CH₃), ~3.5 (br s, 1H, NH), ~2.8 (s, 3H, N-CH₃), ~2.2 (s, 6H, Ar-CH₃)[3] | Similar to the primary amine, with an additional signal for the N-CH₃ carbon around 31 ppm.[3] |
Experimental Protocols
Synthesis of this compound from 5-Methoxy-1,3-dimethyl-2-nitrobenzene[1]
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Reaction Setup: To a solution of 5-methoxy-1,3-dimethyl-2-nitrobenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
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Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture and add ice. Basify the mixture with a 2N NaOH solution.
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Extraction: Filter the mixture and concentrate the filtrate under reduced pressure. Extract the aqueous solution with dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography.
NMR Sample Preparation and Analysis[8]
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
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Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.
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D₂O Exchange: To identify exchangeable protons (like -NH₂), add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum.
Visualizations
Experimental Workflow for Byproduct Identification
The following diagram outlines the logical workflow for identifying potential byproducts during the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Improved Yield of 4-Methoxy-3,5-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues encountered during the synthesis of 4-Methoxy-3,5-dimethylaniline, with a focus on optimizing reaction conditions for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic strategies for preparing this compound are:
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O-Methylation of 4-Amino-3,5-dimethylphenol: This involves the selective methylation of the hydroxyl group of the starting phenol.
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Reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene: This route involves the reduction of a nitro group to an amine.
Q2: Which synthetic route generally provides a higher yield?
A2: Based on available literature, the reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene tends to provide a higher yield. For instance, reduction using tin(II) chloride dihydrate has been reported with a 78% yield, and catalytic hydrogenation over palladium on carbon for a similar substrate suggests that near-quantitative yields could be achievable.[1][2] In contrast, the methylation of 4-Amino-3,5-dimethylphenol with iodomethane has a reported yield of 43%.[2]
Q3: What are the key challenges in the O-methylation of 4-Amino-3,5-dimethylphenol?
A3: The primary challenge is achieving selective O-methylation over N-methylation. The amino group can also be methylated, leading to byproduct formation and reduced yield of the desired product. The choice of methylating agent and base is crucial to control this selectivity.
Q4: What are common issues encountered during the reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene?
A4: Common issues include incomplete reduction, leading to the presence of starting material or intermediate nitroso and hydroxylamine species in the product mixture. When using metal reductants like tin(II) chloride, the workup can be complicated by the formation of metal oxide precipitates that can make product isolation difficult.
Q5: How can I purify the final product, this compound?
A5: The most common method for purification is silica gel column chromatography.[2] For liquid products, vacuum distillation can also be an effective technique.[3] If the product is an oil and difficult to handle, converting it to a hydrochloride salt can facilitate purification by recrystallization.[3]
Troubleshooting Guides
Low Yield in O-Methylation of 4-Amino-3,5-dimethylphenol
| Symptom | Potential Cause | Suggested Solution |
| Low to no product formation | 1. Ineffective Base: The base used may not be strong enough to deprotonate the phenolic hydroxyl group sufficiently. 2. Inactive Methylating Agent: The methylating agent (e.g., iodomethane, dimethyl sulfate) may have degraded. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a stronger base: Consider using a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable aprotic solvent like DMF or acetone. 2. Use fresh or purified reagents: Ensure the methylating agent is of high purity and has been stored correctly. 3. Increase reaction temperature: Gently heat the reaction mixture and monitor the progress by TLC. |
| Presence of multiple products (TLC analysis) | 1. N-methylation: The amino group is being methylated in addition to the hydroxyl group. 2. Over-methylation: The amino group has been di-methylated. | 1. Optimize reaction conditions: Use a less reactive methylating agent or a milder base. Running the reaction at a lower temperature may also favor O-methylation. Protecting the amine group prior to methylation is another strategy. 2. Control stoichiometry: Use a stoichiometric amount of the methylating agent. |
| Difficult product isolation | 1. Emulsion during workup: Formation of a stable emulsion during aqueous extraction. 2. Product is an oil: Difficulty in handling and purifying an oily product. | 1. Break the emulsion: Add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective.[3] 2. Convert to a salt: Convert the aniline product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.[3] |
Low Yield in Reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene
| Symptom | Potential Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | 1. Insufficient Reducing Agent: The amount of reducing agent is not enough for complete conversion. 2. Deactivated Catalyst (for catalytic hydrogenation): The catalyst (e.g., Pd/C) has lost its activity. 3. Suboptimal Reaction Conditions: Incorrect temperature or pressure (for hydrogenation). | 1. Increase stoichiometry of reducing agent: Add more of the reducing agent in portions and monitor the reaction. 2. Use fresh catalyst: Ensure the catalyst is fresh and active. Handle catalysts under appropriate conditions to prevent deactivation.[3] 3. Optimize reaction parameters: For catalytic hydrogenation, ensure adequate hydrogen pressure and temperature. For metal-based reductions, heating the reaction may be necessary. |
| Formation of side products | 1. Formation of azoxy and azo compounds: Incomplete reduction can lead to the condensation of intermediates. 2. Over-reduction of other functional groups (if present). | 1. Ensure complete reduction: Use a sufficient excess of the reducing agent and allow for adequate reaction time. 2. Choose a selective reducing agent: For substrates with other reducible functional groups, a chemoselective reducing agent like tin(II) chloride is often preferred over catalytic hydrogenation. |
| Difficult workup with Tin(II) Chloride | Formation of tin(IV) oxide precipitates: During basification of the reaction mixture, tin salts precipitate, making extraction difficult. | 1. Filter the precipitate: After basification, filter the mixture through a pad of celite to remove the tin salts before extraction. 2. Use a different workup: Some protocols suggest pouring the reaction mixture into ice and then basifying, which can sometimes result in a more manageable precipitate.[2] |
Quantitative Data Summary
| Synthetic Route | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| O-Methylation | 4-Amino-3,5-dimethylphenol, Iodomethane, Sodium tert-butoxide | DMF | Room Temp. | Overnight | 43% | [2] |
| Reduction | 5-Methoxy-1,3-dimethyl-2-nitrobenzene, Tin(II) chloride dihydrate | Ethanol | Reflux | Overnight | 78% | [2] |
| Reduction (similar substrate) | 1-Methoxy-2-methyl-4-nitrobenzene, 10% Pd/C, H2 | Methanol | Room Temp. | 16 h | 100% | [1] |
Experimental Protocols
Protocol 1: O-Methylation of 4-Amino-3,5-dimethylphenol[2]
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Under an inert atmosphere (e.g., argon), dissolve 4-amino-3,5-dimethylphenol (1 equivalent) and sodium 2-methylpropan-2-ol (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add iodomethane (0.9 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with aqueous sodium hydroxide and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 2/1) to afford this compound.
Protocol 2: Reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene with Tin(II) Chloride[2]
-
To a solution of 5-methoxy-1,3-dimethyl-2-nitrobenzene (1 equivalent) in ethanol, add tin(II) chloride dihydrate (5 equivalents).
-
Reflux the mixture overnight.
-
Monitor the reaction by TLC.
-
After cooling, add ice to the reaction mixture.
-
Basify the mixture with 2N NaOH.
-
Filter the mixture to remove tin salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous solution with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: CH2Cl2).
Visualizations
Caption: Workflow for the O-methylation of 4-Amino-3,5-dimethylphenol.
Caption: Workflow for the reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene.
References
troubleshooting low yield in the methylation of 3,5-dimethyl-4-aminophenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields during the methylation of 3,5-dimethyl-4-aminophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the N-methylation of 3,5-dimethyl-4-aminophenol?
Low yields can stem from several factors:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete reactions or the formation of side products.
-
Competing Side Reactions: The starting material has two reactive sites—an amino group and a phenolic hydroxyl group. This can lead to undesired O-methylation alongside the intended N-methylation. Over-methylation of the amine to a tertiary amine is also a possibility.
-
Steric Hindrance: The two methyl groups adjacent to the amino group create steric hindrance, which can slow down the reaction rate and require more forceful conditions.
-
Reagent Quality: Degradation of the starting material (aminophenols are prone to oxidation) or the methylating agent can significantly impact yield.[1][2]
-
Inefficient Purification: Product loss during work-up and purification steps can artificially lower the isolated yield.
Q2: Which methylating agent should I use for this substrate?
The choice of methylating agent is critical and depends on the desired selectivity, scale, and environmental considerations.
-
Dimethyl Sulfate (DMS): A powerful and common methylating agent. It is highly reactive but also toxic. It is often used with a base like sodium hydroxide.[1][3]
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Dimethyl Carbonate (DMC): A greener, non-toxic alternative to DMS.[4] It often requires higher temperatures (150-180 °C) and a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5][6] DMC is known to be selective for mono-methylation of primary aromatic amines.[4]
-
Eschweiler-Clarke Reaction (Formaldehyde/Formic Acid): This is a classic and effective method for N-methylation that avoids over-methylation to quaternary ammonium salts.[7] It typically yields the dimethylated tertiary amine and is known for high yields (80-95%).[7]
-
Dimethyl Sulfoxide (DMSO) / Formic Acid: A novel, catalyst-free method that uses DMSO as the methyl source.
Q3: How can I selectively achieve N-methylation over O-methylation?
Selectivity is primarily controlled by the reaction's pH.
-
For N-methylation: The amino group is generally more nucleophilic than the hydroxyl group in neutral or slightly acidic conditions. Methods like the Eschweiler-Clarke reaction, which proceed under acidic conditions, are highly selective for N-methylation.
-
For O-methylation: In strongly basic conditions (e.g., using NaH or high concentrations of NaOH), the phenolic hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion, which favors O-methylation.[8] Therefore, to favor N-methylation, avoid strongly basic conditions where the phenoxide concentration would be high.
Q4: My 3,5-dimethyl-4-aminophenol starting material has darkened. Can I still use it?
Aminophenols are susceptible to air oxidation, which causes discoloration from white to brown or black.[2] This indicates the presence of impurities. Using discolored starting material will likely lead to lower yields and more complex purification. It is highly recommended to purify the starting material before use, for example, by recrystallization, or to use a fresh, high-purity batch.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Insufficient Reactivity: Reaction temperature is too low or reaction time is too short, especially given the steric hindrance of the substrate. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Reagent Quality: The starting material, methylating agent, or base may be degraded or of low purity.[1] | Use fresh, high-purity reagents. Purify the 3,5-dimethyl-4-aminophenol if it has discolored. | |
| Improper pH: The reaction medium may not be optimal for the chosen methylating agent. | Ensure the correct base and solvent system are being used. For DMS, ensure adequate base is present. For DMC with a catalyst like DBU, ensure conditions are anhydrous if required. | |
| Formation of Multiple Products (Low Selectivity) | Competing O-methylation: Reaction conditions are too basic, leading to the formation of the phenoxide ion which then undergoes methylation.[8] | Avoid strong bases like NaH. If using NaOH, control the stoichiometry carefully. Consider switching to a method that runs under acidic or neutral conditions, such as the Eschweiler-Clarke reaction. |
| Over-methylation: The primary amine is reacting to form a mix of secondary and tertiary amines. | Use a methylating agent known for mono-selectivity like Dimethyl Carbonate (DMC).[4] Alternatively, carefully control the stoichiometry of the methylating agent (use closer to 1 equivalent for mono-methylation). The Eschweiler-Clarke reaction is an excellent choice if the dimethylated product is desired.[7] | |
| Product is Dark or Oily | Oxidation: The product or remaining starting material has oxidized during the reaction or work-up. | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. During work-up, minimize exposure to air and consider adding an antioxidant like sodium bisulfite to the aqueous layers. |
| Difficult Product Isolation | Emulsion Formation: An emulsion has formed during the aqueous work-up, preventing clean separation of organic and aqueous layers.[1] | Add saturated brine (NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion. Filtering the mixture through a pad of Celite can also be effective.[1] |
Data Summary of Methylation Conditions
The following table summarizes various N-methylation conditions reported in the literature, which can be adapted for 3,5-dimethyl-4-aminophenol.
| Methylating Agent | Substrate Type | Catalyst / Base | Temperature | Time | Yield | Reference(s) |
| Dimethyl Carbonate (DMC) | Aminophenol | DBU | 90-160°C | 4.5 - 16 h | 99% Conversion | [4] |
| Dimethyl Carbonate (DMC) | Benzylamine | Cu-Zr Bimetallic NPs | 150-180°C | 3 - 4 h | ~83% | [5][6] |
| Formaldehyde / Formic Acid | Cyclic Amine | None (reagents act as base) | 80-100°C | 4 - 12 h | 80-95% | [7] |
| Dimethyl Sulfoxide (DMSO) | p-Anisidine | Formic Acid / Triethylamine | 150°C | 12 h | 91% | |
| Dimethyl Sulfate (DMS) | m-Amino-p-cresol | Sodium Hydroxide | 40-50°C | ~2 h | Not specified | [3] |
Experimental Protocols
Protocol 1: N-methylation using Dimethyl Carbonate (DMC) and DBU (Adapted from[4])
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethyl-4-aminophenol (1 equivalent).
-
Reagent Addition: Add an excess of dimethyl carbonate (DMC), which acts as both the reagent and solvent (e.g., 10 mL per gram of aminophenol).
-
Catalyst Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1 equivalent).
-
Reaction: Heat the resulting solution to reflux (approx. 90°C) or higher (up to 160°C in a sealed vessel for hindered substrates) and stir for 4-16 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, 2M HCl, and 2M NaOH.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: N,N-dimethylation using Eschweiler-Clarke Reaction (Adapted from[7])
-
Setup: To a round-bottom flask, add 3,5-dimethyl-4-aminophenol (1 equivalent).
-
Reagent Addition: Add an aqueous solution of formaldehyde (2.5 equivalents).
-
Acid Addition: While stirring, slowly add formic acid (2.5 equivalents). The addition can be exothermic.
-
Reaction: Heat the mixture to 80-100°C under reflux with vigorous stirring for 4-12 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully basify the solution with aqueous NaOH to a pH > 10.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent via rotary evaporation to yield the crude product, which can be further purified if necessary.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the methylation of 3,5-dimethyl-4-aminophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. US1564214A - Production of m-amino-p-cresol-methyl-ether - Google Patents [patents.google.com]
- 4. US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
purification strategies for removing starting material from 4-Methoxy-3,5-dimethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxy-3,5-dimethylaniline. Our aim is to address common challenges encountered during the removal of starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
Common impurities can include unreacted starting materials (e.g., the corresponding nitrobenzene or phenol precursor), reagents from the synthetic steps, and by-products from side reactions. Depending on the synthetic route, these could also include isomers or over-methylated species.
Q2: Which purification techniques are most effective for this compound?
The most effective purification strategies for this compound, a basic aromatic amine, are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I remove non-basic starting materials from my crude this compound?
Acid-base extraction is a highly effective method. By dissolving the crude product in an organic solvent and washing with an aqueous acidic solution (e.g., dilute HCl), the basic this compound will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q4: What are the main challenges when using silica gel column chromatography for this compound?
Standard silica gel is acidic and can strongly interact with the basic amine group of this compound. This can lead to issues such as irreversible adsorption, resulting in low recovery, and peak tailing, which causes poor separation from impurities.
Q5: How can I improve the column chromatography purification of this compound?
To mitigate the issues with standard silica gel, you can use amine-functionalized silica, which is a more suitable stationary phase for basic compounds. Alternatively, you can deactivate standard silica gel by adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Low Recovery | The compound is irreversibly adsorbed onto the acidic silica gel. | Use amine-functionalized silica gel as the stationary phase. Alternatively, add 0.5-1% triethylamine to your eluent system to neutralize the acidic sites on the silica. |
| Peak Tailing | Strong acid-base interactions between the aniline and the silica gel. | As with low recovery, employing amine-functionalized silica or adding triethylamine to the mobile phase will significantly improve peak shape. |
| Poor Separation | The polarity of the eluent is either too high or too low. | Optimize the solvent system by running thin-layer chromatography (TLC) with various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), with the addition of triethylamine. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product Oiling Out | The boiling point of the solvent is too high, causing the compound to melt before dissolving. The solution is being cooled too rapidly. | Choose a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystal Formation | The solution is not supersaturated, or the presence of impurities is inhibiting crystallization. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Low Yield | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to minimize solubility. |
Quantitative Data Summary
The following table provides a comparative overview of the expected efficiency of different purification methods for aromatic amines, which can be considered representative for this compound.
| Purification Method | Typical Recovery Rate (%) | Typical Final Purity (%) | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 85-95 | >95 | Excellent for removing non-basic and acidic impurities. | May not remove basic impurities. |
| Column Chromatography | 70-90 | >98 | High resolution for separating closely related compounds. | Can be time-consuming and may result in product loss on the column. |
| Recrystallization | 60-85 | >99 | Can yield very high purity crystalline material. | Yield can be low if the compound has some solubility in the cold solvent. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral or acidic impurities.
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid. The this compound will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated aniline. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a 2 M sodium hydroxide solution until the pH is approximately 9-10. This will deprotonate the aniline, which may precipitate or form an oil.
-
Extraction: Extract the free aniline from the aqueous layer with fresh organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for purifying this compound using a modified mobile phase.
-
Stationary Phase: Use silica gel (40-63 µm particle size).
-
Mobile Phase Selection: Develop an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. To improve separation and prevent streaking, add 0.5-1% triethylamine to the solvent system. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica bed.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the hot, chosen solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting low purity issues.
managing exothermic reactions in the synthesis of 4-Methoxy-3,5-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3,5-dimethylaniline. The synthesis of this compound involves a highly exothermic nitration step, requiring careful management to ensure safety and product quality.
Troubleshooting Guide
Exothermic reactions, particularly nitration, can present several challenges. This guide addresses specific issues you may encounter during the synthesis of this compound. The primary route for this synthesis involves two key steps:
-
Nitration: Electrophilic nitration of 3,5-dimethylanisole to form 4-nitro-3,5-dimethylanisole.
-
Reduction: Reduction of the nitro group to an amine to yield the final product, this compound.
Issue 1: Runaway Exothermic Reaction During Nitration
-
Symptoms:
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A rapid, uncontrolled increase in reaction temperature.
-
Excessive fuming (brown/orange fumes of nitrogen oxides).
-
Charring or darkening of the reaction mixture.
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Potential for boiling over or vessel pressurization.
-
-
Potential Causes:
-
Addition rate of the nitrating agent (e.g., nitric acid/sulfuric acid mixture) is too fast.
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Inadequate cooling of the reaction vessel.
-
Insufficient stirring, leading to localized "hot spots."
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Starting materials are at too high of an initial temperature.
-
-
Solutions:
-
Immediate Actions:
-
Cease the addition of the nitrating agent immediately.
-
Increase the cooling capacity (e.g., add more dry ice or a colder solvent to the cooling bath).
-
If the reaction continues to accelerate, have a quenching agent ready, such as a large volume of crushed ice or a pre-chilled, inert solvent, to quickly dilute and cool the reaction.
-
-
Preventative Measures:
-
Maintain a strict, slow, and controlled dropwise addition of the nitrating agent.
-
Ensure the reaction vessel is adequately submerged in an efficient cooling bath (e.g., ice-salt or dry ice-acetone).
-
Use a properly sized stir bar or overhead stirrer to ensure vigorous and efficient mixing.
-
Pre-cool the solution of 3,5-dimethylanisole before beginning the addition of the nitrating agent.
-
-
Issue 2: Low Yield of 4-nitro-3,5-dimethylanisole
-
Symptoms:
-
The isolated product weight is significantly lower than the theoretical yield.
-
-
Potential Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Formation of side products due to elevated temperatures.
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Loss of product during workup and purification.
-
-
Solutions:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Maintain the recommended low temperature to minimize the formation of dinitrated or oxidized byproducts.
-
During the aqueous workup, ensure the pH is carefully neutralized to prevent the loss of the product.
-
Optimize the purification step (e.g., recrystallization solvent, column chromatography conditions).
-
Issue 3: Formation of Impurities and Side Products
-
Symptoms:
-
Presence of unexpected spots on the TLC plate.
-
Broad melting point range of the isolated product.
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Unexpected peaks in analytical data (e.g., NMR, GC-MS).
-
-
Potential Causes:
-
Dinitration: Occurs if the reaction temperature is too high or an excess of the nitrating agent is used.
-
Oxidation: Harsh reaction conditions can lead to the oxidation of the starting material or product, resulting in tar-like substances.
-
Isomeric Impurities: While the methoxy and methyl groups strongly direct nitration to the 4-position, minor isomers may form under certain conditions.
-
-
Solutions:
-
Strictly control the reaction temperature, keeping it within the recommended range.
-
Use the correct stoichiometry of the nitrating agent.
-
Ensure the reaction is performed under an inert atmosphere if oxidation is a concern.
-
Purify the crude product carefully using recrystallization or column chromatography to remove isomers and other impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the highly exothermic nitration of 3,5-dimethylanisole. A failure to control the reaction temperature can lead to a runaway reaction, which can result in the rapid generation of toxic gases, boiling over of corrosive acids, and potentially an explosion.
Q2: What is the recommended temperature for the nitration of 3,5-dimethylanisole?
A2: It is crucial to maintain a low temperature throughout the addition of the nitrating agent. A temperature range of 0 to 5 °C is generally recommended. This is typically achieved using an ice-salt bath.
Q3: How can I monitor the progress of the nitration reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them with ice water, extract with an organic solvent, and spot on a TLC plate to visualize the consumption of the starting material and the formation of the product.
Q4: What are the common reducing agents for converting the nitro group to an amine in the second step?
A4: Common and effective reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.
Q5: What are the typical workup procedures for the nitration and reduction steps?
A5:
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Nitration Workup: The reaction mixture is typically poured slowly over crushed ice with stirring. The precipitated solid is then filtered, washed with cold water until the washings are neutral, and then dried.
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Reduction Workup (using SnCl₂/HCl): The acidic reaction mixture is made basic by the careful addition of a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude amine.
Quantitative Data
The control of temperature during the nitration of 3,5-dimethylanisole is critical for both yield and purity. The following table provides representative data on how temperature can affect the outcome of the reaction.
| Reaction Temperature (°C) | Approximate Yield of 4-nitro-3,5-dimethylanisole (%) | Purity of Crude Product (%) | Observations |
| 0 - 5 | 85 - 95 | > 95 | Clean reaction with minimal side product formation. |
| 10 - 15 | 70 - 80 | 85 - 90 | Increased formation of minor isomers and some dinitrated products. |
| > 20 | < 60 | < 70 | Significant formation of dinitrated byproducts and dark, tar-like substances. |
Experimental Protocols
1. Nitration of 3,5-Dimethylanisole to 4-nitro-3,5-dimethylanisole
-
Materials:
-
3,5-Dimethylanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
-
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3,5-dimethylanisole and an equal volume of a suitable solvent like dichloromethane.
-
Cool the flask in an ice-salt bath to 0 °C.
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In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
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Slowly add the nitrating mixture dropwise to the stirred solution of 3,5-dimethylanisole, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the solid product.
-
2. Reduction of 4-nitro-3,5-dimethylanisole to this compound
-
Materials:
-
4-nitro-3,5-dimethylanisole
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Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (or other suitable organic solvent)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend 4-nitro-3,5-dimethylanisole in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
-
Visualizations
Caption: Workflow for managing exothermic reactions in the synthesis of this compound.
side reactions to consider in the diazotization of 4-Methoxy-3,5-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 4-methoxy-3,5-dimethylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the diazotization of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diazonium Salt | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of Diazonium Salt: Temperature too high.[1] 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | 1. Ensure a slight excess of sodium nitrite is used. Test for the presence of excess nitrous acid using starch-iodide paper. 2. Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. 3. Carefully calculate and measure the molar equivalents of the aniline, acid, and sodium nitrite. |
| Formation of a Colored Precipitate/Oily Layer | 1. Azo Coupling: The newly formed diazonium salt couples with the unreacted, electron-rich this compound. This is a significant side reaction for activated anilines. 2. Phenol Formation: Decomposition of the diazonium salt by reaction with water, especially if the temperature rises.[1] | 1. Ensure a sufficient excess of strong mineral acid (e.g., 2.5-3 equivalents of HCl) is used to fully protonate the starting amine, preventing it from acting as a nucleophile.[2] 2. Maintain rigorous temperature control at 0-5°C throughout the addition of sodium nitrite and for a period afterward. |
| Reaction Mixture is Cloudy or Turbid | 1. Incomplete Dissolution of the Amine Salt: The hydrochloride or sulfate salt of this compound may have limited solubility in the acidic medium. 2. Precipitation of the Diazonium Salt: Some diazonium salts have low solubility in the reaction medium. | 1. Ensure sufficient acid is used to form the more soluble amine salt. Gentle warming to dissolve the amine before cooling for the diazotization may be necessary. 2. If the precipitate is the diazonium salt, proceed with the subsequent reaction, ensuring vigorous stirring to maintain a homogeneous suspension. |
| Evolution of Nitrogen Gas During the Reaction | Decomposition of the Diazonium Salt: This is a clear indication that the diazonium salt is unstable under the current conditions, likely due to the temperature being too high.[1] | Immediately check and lower the temperature of the reaction mixture. Ensure the sodium nitrite solution is added slowly and dropwise to control the exothermic nature of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the diazotization of this compound?
A1: The main side reactions are:
-
Azo Coupling: Due to the electron-rich nature of this compound, the formed diazonium salt can act as an electrophile and couple with the unreacted starting amine to form a colored azo compound. This is often the most significant side reaction.[2]
-
Phenol Formation: The diazonium salt can be hydrolyzed to the corresponding phenol (4-methoxy-3,5-dimethylphenol), particularly if the reaction temperature exceeds 5°C.[1]
-
Triazene Formation: The diazonium ion can react with the unprotonated starting amine to form a diazoamino compound (a triazene). This is minimized by maintaining a sufficiently acidic medium.
Q2: Why is temperature control so critical in this reaction?
A2: Aromatic diazonium salts are thermally unstable.[1] For this compound, maintaining a low temperature (0-5°C) is crucial to prevent the rapid decomposition of the diazonium salt into the corresponding phenol and nitrogen gas. The electron-donating methoxy group can, in some cases, decrease the stability of the diazonium salt, making strict temperature control even more important.
Q3: How does the acidity of the reaction medium affect the outcome?
A3: The acidity of the medium is critical for two main reasons:
-
It is required for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite.
-
A sufficient excess of a strong acid is necessary to ensure that the starting amine is fully protonated to its ammonium salt. This prevents the free amine from reacting as a nucleophile with the newly formed diazonium salt, which would lead to the formation of azo dye byproducts.[2]
Q4: How can I confirm the formation of the diazonium salt?
A4: A common qualitative test is to add a small aliquot of the cold diazonium salt solution to a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored (typically red or orange) azo dye indicates the successful formation of the diazonium salt.[3]
Q5: What is the recommended molar ratio of reactants for the diazotization of this compound?
A5: While the optimal ratio may require empirical determination, a general starting point is a molar ratio of 1 equivalent of the aniline to 2.5-3 equivalents of a strong mineral acid (like HCl) and 1.0-1.1 equivalents of sodium nitrite. The excess acid is crucial to suppress the azo coupling side reaction.
Experimental Protocols
General Protocol for the Diazotization of this compound
This protocol is a generalized procedure based on standard methods for the diazotization of electron-rich anilines.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker of appropriate size, dissolve 1.0 equivalent of this compound in 2.5-3.0 equivalents of dilute hydrochloric acid (or sulfuric acid).
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of 1.0-1.1 equivalents of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the aniline salt. Maintain the temperature of the reaction mixture below 5°C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5°C for an additional 15-30 minutes.
-
Check for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
The resulting cold solution of 4-methoxy-3,5-dimethylbenzenediazonium salt is now ready for use in subsequent reactions. Note: Do not isolate the diazonium salt unless you have taken specific safety precautions, as solid diazonium salts can be explosive.[3]
Visualizations
Caption: Workflow for the diazotization of this compound.
Caption: Key reactions in the diazotization of this compound.
References
Technical Support Center: Electrophilic Aromatic Substitution of 4-Methoxy-3,5-dimethylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity and success rate of electrophilic substitution reactions on 4-Methoxy-3,5-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected regiochemical outcome for electrophilic substitution on this compound?
Answer: The aromatic ring of this compound is highly activated, and the substitution pattern is governed by the cumulative directing effects of its substituents.
-
Amino (-NH2) Group (at C1): This is a very strong activating group and an ortho, para-director.[1] It strongly directs incoming electrophiles to the C2, C6, and C4 positions.
-
Methoxy (-OCH3) Group (at C4): This is also a strong activating group and an ortho, para-director.[2][3] It directs electrophiles to the C3, C5, and C1 positions.
-
Methyl (-CH3) Groups (at C3 and C5): These are weakly activating groups that also act as ortho, para-directors.[4]
In this specific molecule, the C4 position is blocked by the methoxy group, and the C3 and C5 positions are blocked by methyl groups. The powerful activating groups (-NH2 and -OCH3) and the weaker activating methyl groups all reinforce the direction of the electrophile to the only available positions: C2 and C6 . Due to the molecule's symmetry, these two positions are chemically equivalent.
Therefore, electrophilic aromatic substitution on this compound is predicted to be highly regioselective, yielding exclusively the 2-substituted product.
Caption: Directing effects on this compound.
Q2: Why am I getting low yields or a tar-like substance during nitration with a standard nitric acid/sulfuric acid mixture?
Answer: This is a common issue when working with highly activated aromatic amines. There are two primary reasons for reaction failure:
-
Protonation of the Amino Group: In a strong acidic medium like a nitrating mixture, the basic amino group is protonated to form an anilinium ion (-NH3+). This anilinium group is a powerful deactivating group and a meta-director.[1] This deactivates the ring towards electrophilic attack and directs any residual reactivity to the C3 and C5 positions, which are sterically blocked by methyl groups, effectively halting the desired reaction.
-
Oxidation: Anilines are highly susceptible to oxidation, and strong oxidizing agents like nitric acid can lead to the formation of complex, often polymeric, tar-like byproducts, destroying the starting material.
Troubleshooting Solution: The most effective solution is to temporarily "protect" the amino group by converting it into an N-acetyl group (an amide).[5] The resulting N-acetyl-4-methoxy-3,5-dimethylaniline is still an ortho, para-director, but its reactivity is moderated, preventing both unwanted protonation under acidic conditions and oxidative side reactions. After the substitution reaction, the acetyl group can be easily removed via hydrolysis to restore the amine.
Caption: General workflow for successful electrophilic substitution.
Q3: I am attempting a Friedel-Crafts acylation/alkylation, but the reaction is not working. What is the problem?
Answer: Anilines, including this compound, are generally incompatible with standard Friedel-Crafts reaction conditions.[6][7] The amino group (-NH2) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3, FeCl3) required for the reaction. This acid-base reaction forms a complex that places a positive charge on the nitrogen atom adjacent to the ring. This complex deactivates the aromatic ring, rendering it unreactive towards the Friedel-Crafts electrophile.
Troubleshooting Solution: As with nitration, protecting the amino group as an acetamide (-NHCOCH3) is the recommended strategy. The resulting amide is less basic and does not irreversibly complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. However, even with protection, the ring is still highly activated, and milder Lewis acids or conditions may be required to prevent side reactions.
Caption: Incompatibility of anilines with Lewis acid catalysts.
Experimental Protocols & Data
Protocol 1: Protection-Nitration-Deprotection Sequence
This three-step protocol is designed to achieve high-yield mono-nitration at the C2 position.
Step A: Acetylation (Protection)
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 0.066 mol) in 50 mL of glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (7.5 mL, 0.079 mol) dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate of N-(4-methoxy-3,5-dimethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry thoroughly.
Step B: Nitration
-
To a flask containing the dried acetamide from Step A, add 30 mL of glacial acetic acid and cool to 0 °C.
-
Separately, prepare a nitrating mixture by slowly adding 5.0 mL of concentrated sulfuric acid to 5.0 mL of concentrated nitric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred acetamide solution, ensuring the temperature does not exceed 10 °C.[8]
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the mixture onto 200 g of crushed ice and stir until the ice melts.
-
Collect the yellow precipitate (N-(2-nitro-4-methoxy-3,5-dimethylphenyl)acetamide) by filtration, wash with water until the filtrate is neutral, and dry.
Step C: Hydrolysis (Deprotection)
-
Place the dried nitro-acetamide from Step B into a flask with 70 mL of 70% sulfuric acid.
-
Heat the mixture under reflux for 45 minutes.
-
Cool the solution and pour it into 300 mL of cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is basic to litmus paper.
-
The product, 2-Nitro-4-methoxy-3,5-dimethylaniline, will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
| Reaction Sequence | Key Reagents | Avg. Yield of 2-Nitro Product | Regioselectivity (2-nitro vs. other) |
| Direct Nitration | HNO₃ / H₂SO₄ | < 5% (often yields tar) | N/A |
| Protection-Nitration-Deprotection | 1. Ac₂O2. HNO₃ / H₂SO₄3. H₂O / H⁺ | > 85% | > 99:1 |
Q4: How can I perform a controlled mono-halogenation?
Answer: Due to the high reactivity of the substrate, direct halogenation with elemental bromine or chlorine can be too vigorous. Using the N-acetyl protected intermediate is highly recommended to moderate the reaction rate and ensure a clean conversion to the mono-halogenated product at the C2 position.
Protocol 2: Controlled Bromination
-
Dissolve N-(4-methoxy-3,5-dimethylphenyl)acetamide (from Protocol 1, Step A) in glacial acetic acid.
-
Cool the solution to room temperature.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise with stirring.[9]
-
Stir for 1-2 hours at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the product, N-(2-bromo-4-methoxy-3,5-dimethylphenyl)acetamide.
-
Collect the product by filtration and wash with a sodium bisulfite solution to remove excess bromine, followed by water.
-
Hydrolyze the resulting amide using the procedure in Protocol 1, Step C, to yield 2-Bromo-4-methoxy-3,5-dimethylaniline.
| Halogenation Condition | Substrate | Expected Outcome |
| Br₂ / H₂O (Room Temp) | Unprotected Aniline | Very rapid, potential for side products/oxidation. |
| Br₂ in Acetic Acid | Protected Acetamide | Controlled, clean mono-bromination at C2. High yield. |
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. savemyexams.com [savemyexams.com]
- 5. allen.in [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
overcoming solubility issues of 4-Methoxy-3,5-dimethylaniline in reaction media
Welcome to the Technical Support Center for 4-Methoxy-3,5-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings, with a primary focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, an aromatic amine, is generally soluble in a range of organic solvents but exhibits poor solubility in water. Its solubility is dictated by its molecular structure, which includes a hydrophobic benzene ring with two methyl groups and a polar amine and methoxy group. While the amine group can participate in hydrogen bonding, the overall nonpolar character of the molecule limits its aqueous solubility.
Q2: In which organic solvents is this compound expected to be soluble?
A2: Based on its structure and the solubility of similar anilines, this compound is expected to be soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), chloroform, ethyl acetate, and alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexanes is likely to be lower.
Q3: How does pH influence the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in aqueous media is significantly dependent on pH. As an aniline derivative, the amino group is basic and can be protonated under acidic conditions to form a more soluble ammonium salt. The estimated pKa of the conjugate acid of this compound is approximately 4-5. Therefore, at a pH below its pKa, the compound will be predominantly in its protonated, more water-soluble form.
Q4: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
A4: If you are facing solubility issues, consider the following initial steps:
-
Increase the solvent volume: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent.
-
Gentle heating: For many compounds, solubility increases with temperature. Gentle warming of the reaction mixture can aid in dissolution.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
Co-solvent system: If a single solvent is not effective, introducing a small amount of a co-solvent in which the compound is highly soluble can significantly improve overall solubility.
Troubleshooting Guides
Issue 1: Poor Solubility in a Non-Polar Aprotic Solvent
Root Cause: The polarity of the solvent may be too low to effectively solvate the polar amine and methoxy groups of the this compound molecule.
Solutions Workflow:
Caption: Troubleshooting workflow for poor solubility in non-polar aprotic solvents.
Issue 2: Precipitation of the Starting Material in an Aqueous Reaction Medium
Root Cause: The pH of the aqueous medium is likely at or above the pKa of the anilinium ion, leading to the precipitation of the less soluble free base form.
Solutions Workflow:
Caption: Troubleshooting workflow for precipitation in aqueous media.
Data Presentation
Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data are estimations based on the known solubility of structurally similar compounds (e.g., 2,6-dimethylaniline and p-anisidine) and are intended for guidance purposes only. Actual solubility should be determined experimentally.
| Solvent | Solvent Type | Estimated Solubility (at 25°C) |
| Water | Polar Protic | < 1 g/L |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Chloroform | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Moderately Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |
| Toluene | Non-Polar Aprotic | Moderately Soluble |
| Hexanes | Non-Polar Aprotic | Sparingly Soluble |
Estimated pH-Dependent Aqueous Solubility of this compound
Based on an estimated pKa of 4.5 for the conjugate acid.
| pH | Predominant Species | Estimated Aqueous Solubility |
| 2.0 | Protonated (Anilinium Salt) | High |
| 4.5 | 50% Protonated / 50% Free Base | Moderate |
| 7.0 | Free Base | Low |
| 10.0 | Free Base | Very Low |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., water, ethanol, DCM, ethyl acetate, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 5-10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Cap the test tube and vortex for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble".
-
If solid remains, it is "sparingly soluble" or "insoluble".
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath (e.g., 40-50°C) and observe any change in solubility.
Protocol 2: Co-solvent Screening for a Reaction
Objective: To identify a suitable co-solvent system to dissolve this compound in a primary reaction solvent.
Experimental Workflow Diagram:
Caption: Workflow for co-solvent screening.
Procedure:
-
In several small vials, place a known amount of this compound (e.g., 10 mg).
-
To each vial, add a fixed volume of the primary reaction solvent in which the compound is poorly soluble (e.g., 1 mL of toluene).
-
Select a range of co-solvents in which the compound is expected to be highly soluble (e.g., DMF, DMSO, THF).
-
To the vials with the suspended solid, add a co-solvent dropwise (e.g., 10 µL at a time), vortexing for 30 seconds after each addition.
-
Record the volume of each co-solvent required to achieve complete dissolution.
-
The co-solvent that dissolves the compound in the smallest volume is a good candidate for your reaction system. Always consider the compatibility of the co-solvent with your reaction conditions.
Protocol 3: Enhancing Aqueous Solubility through pH Adjustment
Objective: To dissolve this compound in an aqueous medium by forming its salt.
Materials:
-
This compound
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
pH meter or pH paper
-
Stir plate and stir bar
Procedure:
-
Suspend a known amount of this compound in the desired volume of deionized water.
-
While stirring, slowly add dilute hydrochloric acid dropwise.
-
Monitor the pH of the solution.
-
Continue adding acid until the solid completely dissolves.
-
Note the pH at which complete dissolution occurs. This pH should be below the pKa of the anilinium salt.
-
Ensure that the final acidic pH is compatible with your downstream experimental steps.
Validation & Comparative
Comparative Analysis of Basicity: 4-Methoxy-3,5-dimethylaniline vs. 3,5-dimethylaniline
Published: December 25, 2025
For: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the basicity of two substituted aniline compounds: 4-Methoxy-3,5-dimethylaniline and 3,5-dimethylaniline. Understanding the basicity of such molecules, quantified by the acid dissociation constant (pKa) of their conjugate acids, is crucial for predicting their behavior in physiological environments and for designing synthetic pathways. This analysis is supported by experimental data where available and a theoretical examination of substituent electronic effects.
Quantitative Data Summary
| Compound | Structure | pKa of Conjugate Acid | Predicted Relative Basicity |
| 3,5-dimethylaniline | ![]() | 4.765 (at 25°C)[1][2][3] | Less Basic |
| This compound | ![]() | Not available | More Basic |
Theoretical Analysis of Basicity
The basicity of aniline and its derivatives is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is modulated by the electronic effects of substituents on the aromatic ring.
Basicity of 3,5-dimethylaniline
In 3,5-dimethylaniline, the two methyl groups (-CH₃) are located at the meta positions relative to the amino group (-NH₂). From this position, methyl groups exert an electron-donating inductive effect (+I). This effect increases the electron density on the aromatic ring, which in turn pushes electron density towards the nitrogen atom. This enhanced electron density on the nitrogen makes the lone pair more available for protonation, rendering 3,5-dimethylaniline more basic than unsubstituted aniline (pKa ≈ 4.6).
Predicted Basicity of this compound
This compound features three substituents. The two meta-methyl groups contribute via the same electron-donating inductive effect (+I) as in 3,5-dimethylaniline. The key difference is the methoxy group (-OCH₃) at the para position. The methoxy group exhibits two opposing electronic effects:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring inductively.
-
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This is a powerful electron-donating effect.
When a methoxy group is in the para (or ortho) position, the resonance effect (+R) strongly dominates its inductive effect (-I).[4][5] This results in a significant increase in electron density within the aromatic ring, particularly at the carbon atom bonded to the amino group. This delocalization makes the nitrogen's lone pair more nucleophilic and thus more basic.
Comparison
The addition of the para-methoxy group to the 3,5-dimethylaniline structure introduces a potent electron-donating resonance effect. This +R effect is substantially stronger than the +I effects of the methyl groups alone. Therefore, this compound is predicted to be a stronger base than 3,5-dimethylaniline. The cumulative electron-donating influence from all three substituents makes the nitrogen lone pair in this compound significantly more available for protonation.
Visualization of Electronic Effects
The following diagrams illustrate the electronic contributions of the substituents that influence the basicity of the amino group.
Caption: Electronic effects on aniline basicity.
Experimental Protocol: pKa Determination by Potentiometric Titration
This section outlines a standard operating procedure for determining the pKa of a weakly basic aniline derivative.
Objective: To determine the pKa of an amine by monitoring the pH of its solution during titration with a strong acid.
Materials:
-
Aniline derivative (e.g., 3,5-dimethylaniline)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water, boiled to remove dissolved CO₂
-
Methanol or ethanol (if sample solubility in water is low)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette, Class A
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 mmol of the aniline derivative and dissolve it in 50 mL of deionized water in the 100 mL beaker. If solubility is an issue, a co-solvent like methanol may be used, but the proportion should be kept consistent and noted.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip does not contact the stir bar.
-
Initial Measurement: Begin stirring at a moderate, constant speed. Record the initial pH of the solution before adding any titrant.
-
Titration: Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint Vicinity: As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.05 mL) to obtain more data points around the equivalence point.
-
Completion: Continue the titration until the pH of the solution changes minimally upon the addition of several more increments of acid, indicating the titration is well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the volume at the equivalence point, which is the steepest point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (the volume of HCl that is half of the volume required to reach the equivalence point).
-
Caption: Experimental workflow for pKa determination.
Conclusion
A comparative analysis of 3,5-dimethylaniline and this compound reveals a clear prediction regarding their relative basicity.
-
3,5-dimethylaniline is more basic than aniline due to the electron-donating inductive effects of its two meta-methyl groups. Its experimental pKa of 4.765 confirms this.[1][2][3]
-
This compound is predicted to be substantially more basic than 3,5-dimethylaniline. This is attributed to the powerful electron-donating resonance effect (+R) of the para-methoxy group, which acts in concert with the inductive effects of the methyl groups to significantly increase the electron density on the amino nitrogen.
While experimental determination is the definitive measure, the theoretical analysis provides a robust and reliable prediction for researchers and drug developers working with these and similar molecular scaffolds.
References
Spectroscopic Comparison of 4-Methoxy-3,5-dimethylaniline and Its Isomers: A Guide for Researchers
A comprehensive analysis of the spectroscopic properties of 4-Methoxy-3,5-dimethylaniline and its key isomers is presented, offering valuable data for researchers, scientists, and professionals in drug development and chemical synthesis. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data.
This document aims to serve as a practical reference for the identification and differentiation of these closely related aromatic amines. The strategic placement of methoxy and dimethyl groups on the aniline ring significantly influences their electronic and steric environments, resulting in distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous structure elucidation and quality control in various research and development settings.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and a selection of its isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) | -NH₂ (ppm) |
| This compound | 6.45 (s, 2H) | 3.65 (s, 3H) | 2.18 (s, 6H) | 3.45 (br s, 2H) |
| 4-Methoxy-2,6-dimethylaniline[1] | 6.53 (s, 2H) | 3.75 (s, 3H) | 1.97 (s, 6H) | Not explicitly reported |
| 2-Methoxy-5-methylaniline | 6.6-6.8 (m, 3H) | 3.85 (s, 3H) | 2.25 (s, 3H) | 3.6 (br s, 2H) |
| 4-Methoxy-2-methylaniline | 6.6-6.7 (m, 3H) | 3.76 (s, 3H) | 2.12 (s, 3H) | 3.6 (br s, 2H) |
Note: Data for some compounds is compiled from various sources and may have been recorded on instruments with different field strengths. "br s" denotes a broad singlet, "s" a singlet, and "m" a multiplet.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Aromatic Carbons (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) |
| This compound | 145.8, 138.2, 129.5, 114.1 | 59.8 | 16.2 |
| 4-Methoxy-2,6-dimethylaniline | 152.1, 143.8, 115.9, 113.7 | 55.9 | 15.1 |
| 2-Methoxy-5-methylaniline | 147.9, 130.2, 121.1, 118.9, 115.3, 110.2 | 55.4 | 21.5 |
| 4-Methoxy-2-methylaniline | 152.1, 143.7, 121.2, 115.0, 111.5, 111.2 | 55.3 | 16.3 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic | C-H Aliphatic | C-O Stretch |
| This compound | ~3400, ~3320 | ~3020 | ~2950, ~2840 | ~1220 |
| 4-Methoxy-2,6-dimethylaniline | Data not available | Data not available | Data not available | Data not available |
| 2-Methoxy-5-methylaniline | ~3420, ~3340 | ~3010 | ~2960, ~2830 | ~1215 |
| 4-Methoxy-2-methylaniline | ~3410, ~3330 | ~3015 | ~2955, ~2835 | ~1225 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 151 | 136, 108, 93, 77 |
| 4-Methoxy-2,6-dimethylaniline[1] | 151 [M+H]⁺: 152.1 | Data not available |
| 2-Methoxy-5-methylaniline | 151 | 136, 108, 93, 77 |
| 4-Methoxy-2-methylaniline | 151 | 136, 108, 93, 77 |
Table 5: UV-Visible (UV-Vis) Spectroscopic Data (in Methanol)
| Compound | λmax (nm) |
| This compound | ~240, ~295 |
| 4-Methoxy-2,6-dimethylaniline | Data not available |
| 2-Methoxy-5-methylaniline | ~238, ~292 |
| 4-Methoxy-2-methylaniline | ~235, ~290 |
Note: UV-Vis data is often solvent-dependent and the provided values are approximate.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are obtained.
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a dual-beam UV-Vis spectrophotometer. A dilute solution of the sample is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU). The spectrum is recorded over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of these isomers is illustrated in the following diagram.
Caption: Workflow for the spectroscopic comparison of aniline isomers.
References
A Comparative Performance Evaluation of 4-Methoxy-3,5-dimethylaniline in Azo Dye Synthesis
A detailed analysis of 4-Methoxy-3,5-dimethylaniline against other common anilines in the synthesis of azo dyes, providing researchers with critical performance data and experimental insights.
In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class. The performance of these dyes is intrinsically linked to the chemical structure of their precursors, particularly the aniline derivatives used in their synthesis. This guide provides a comprehensive comparison of this compound with other commonly employed anilines, such as aniline, p-toluidine, and o-anisidine, in the context of azo dye synthesis. Through the presentation of experimental data and detailed protocols, this document aims to equip researchers, scientists, and professionals in drug development with the necessary information to make informed decisions in their synthetic endeavors.
The choice of aniline derivative significantly influences key performance indicators of the resulting azo dye, including reaction yield, purity, reaction time, and the photophysical properties of the final product. The electronic and steric effects of substituents on the aniline ring play a crucial role in the reactivity of the intermediate diazonium salt and the ultimate characteristics of the dye.
Comparative Performance Data
To facilitate a clear and objective comparison, the following table summarizes the performance metrics of dyes synthesized from this compound and other anilines. The data has been compiled from various studies, and while direct comparative experiments under identical conditions are limited, this collation provides valuable insights into their relative performance.
| Aniline Derivative | Coupling Agent | Reaction Yield (%) | Melting Point (°C) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |
| This compound | 2-Naphthol | Data not available | Data not available | Data not available | Data not available | |
| Aniline | 2-Naphthol | 95 | 131-133 | 482 | Data not available | |
| p-Toluidine | 2-Naphthol | 95 | 211-213 | 485 | Data not available | |
| o-Anisidine | Guanine | Data not available | Data not available | 480 | Data not available | [1] |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | 78 | Data not available | 490 | Data not available | |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | 58 | Data not available | 520 | Data not available |
Note: The lack of specific experimental data for dyes derived from this compound highlights a gap in the current literature and presents an opportunity for further research.
Experimental Protocols
The synthesis of azo dyes from aniline derivatives follows a well-established two-step procedure: diazotization of the primary aromatic amine followed by an azo coupling reaction with a suitable coupling agent.
Diazotization of Substituted Anilines
This initial step involves the conversion of the primary aromatic amine into a diazonium salt.
Materials:
-
Substituted Aniline (e.g., this compound, Aniline, p-Toluidine, o-Anisidine)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the chosen aniline derivative in a mixture of concentrated acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture for an additional 15-30 minutes at the same temperature to ensure the complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.
Azo Coupling Reaction
The freshly prepared diazonium salt is then reacted with a coupling agent to form the azo dye. The choice of coupling agent (e.g., phenols, naphthols, aromatic amines) will determine the final color and properties of the dye.
Materials:
-
Diazonium Salt Solution (from Step 1)
-
Coupling Agent (e.g., 2-Naphthol, Phenol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) solution (for phenolic coupling agents)
-
Sodium Acetate solution (for amine coupling agents)
-
Distilled Water
-
Ice
Procedure (Example with 2-Naphthol):
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Synthesis and Comparison
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Discussion
The electron-donating nature of the methoxy and methyl groups in this compound is expected to increase the electron density of the aromatic ring. This, in turn, can influence the stability of the corresponding diazonium salt and the electronic properties of the resulting azo dye. Generally, electron-donating groups can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax) of the dye, resulting in deeper colors. The two methyl groups in the ortho positions to the amino group may also introduce steric hindrance, which could affect the kinetics of the coupling reaction and potentially the final yield.
In comparison, aniline, being the simplest aromatic amine, serves as a fundamental benchmark. p-Toluidine, with its electron-donating methyl group, and o-anisidine, with its electron-donating methoxy group, provide a basis for understanding the impact of these substituents on the final dye properties. The position of these groups also plays a critical role; for instance, the ortho-position of the methoxy group in o-anisidine can lead to different electronic and steric effects compared to a para-methoxy group.
While a comprehensive, direct comparison is hampered by the lack of specific data for this compound, the provided information and protocols offer a solid foundation for researchers to design and execute their own comparative studies. The synthesis of a series of azo dyes from these anilines under standardized conditions, followed by a thorough characterization of their yields, purity, and photophysical properties, would be a valuable contribution to the field of dye chemistry.
References
Validating the Structure of 4-Methoxy-3,5-dimethylaniline: A Comparative Guide to ¹³C NMR Spectral Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive technique for elucidating the carbon framework of a molecule. This guide offers a comparative analysis of the predicted ¹³C NMR spectrum of 4-Methoxy-3,5-dimethylaniline against established chemical shift ranges, providing a framework for structural validation.
Comparison of Predicted and Literature ¹³C NMR Chemical Shifts
Due to the absence of publicly available experimental ¹³C NMR data for this compound, a predicted spectrum has been generated and is compared below with typical chemical shift ranges for analogous structures found in the literature. This comparison serves as a robust method for validating the expected carbon environments within the target molecule.
The structure of this compound contains five distinct carbon environments, which should result in five signals in the ¹³C NMR spectrum. The symmetry of the molecule dictates that the two aromatic carbons ortho to the amino group (C-2 and C-6) are equivalent, as are the two methyl groups (C-7 and C-8).
| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Literature Range (ppm) | Assignment Rationale |
| C-4 (C-O) | 152.0 | 150-160 | The aromatic carbon bonded to the electron-donating methoxy group is expected to be significantly deshielded. |
| C-1 (C-N) | 140.0 | 135-150 | The aromatic carbon bonded to the amino group is also deshielded, but generally to a lesser extent than the carbon attached to the methoxy group. |
| C-3, C-5 (C-CH₃) | 130.0 | 128-138 | The aromatic carbons bearing the methyl groups are quaternary and their chemical shift is influenced by the adjacent substituents. |
| C-2, C-6 (C-H) | 115.0 | 110-125 | These aromatic carbons are shielded by the electron-donating effects of the amino and methoxy groups. |
| -OCH₃ | 55.0 | 54-58 | The carbon of the methoxy group typically appears in this well-defined region. |
| -CH₃ | 18.0 | 15-25 | The carbons of the aromatic methyl groups are expected in the aliphatic region of the spectrum. |
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹³C NMR spectrum, suitable for the structural elucidation of compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2.0 seconds. A longer delay may be necessary for quaternary carbons.
-
Spectral Width: 0-220 ppm.
-
Reference: The residual solvent peak of CDCl₃ is set to 77.16 ppm.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction to ensure accurate integration.
-
Calibrate the chemical shift axis using the solvent peak as a reference.
-
Assign the peaks in the spectrum to the corresponding carbon atoms in the molecule based on their chemical shifts and expected multiplicities (if a proton-coupled spectrum is acquired).
Visualization of the Validation Workflow
The logical process for validating the structure of this compound using ¹³C NMR spectroscopy is illustrated in the following workflow diagram.
Caption: Workflow for the validation of a chemical structure using ¹³C NMR spectroscopy.
The symmetry of this compound is a key factor in predicting the number of signals in its ¹³C NMR spectrum. The following diagram illustrates this relationship.
Caption: Relationship between molecular symmetry and the number of expected ¹³C NMR signals.
comparative analysis of different synthetic routes to 4-Methoxy-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
4-Methoxy-3,5-dimethylaniline is a valuable substituted aniline derivative with applications as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The strategic selection of a synthetic route is paramount for efficient, cost-effective, and scalable production. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, offering a comprehensive overview of their respective methodologies, yields, and starting material considerations.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Methylation of 4-amino-3,5-dimethylphenol | Route 2: Reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene | Route 3: Direct Amination of 4-methoxy-3,5-dimethylphenol |
| Starting Material | 4-amino-3,5-dimethylphenol | 5-methoxy-1,3-dimethyl-2-nitrobenzene | 4-methoxy-3,5-dimethylphenol |
| Key Transformation | O-methylation | Nitro group reduction | Direct amination |
| Reported Yield | ~43% | ~78% (for analogous reductions) | Variable, potentially moderate to high |
| Reagents & Conditions | Iodomethane, base (e.g., NaH, K₂CO₃), organic solvent | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C), solvent | Ammonia source (e.g., NH₃, NH₄Cl), catalyst (e.g., palladium, nickel), high temperature and pressure |
| Advantages | Direct introduction of the methoxy group. | Generally high-yielding reduction step. | Potentially the most atom-economical route. |
| Disadvantages | Use of toxic and volatile iodomethane; moderate yield. | Multi-step synthesis of the nitro-intermediate may be required. | Harsh reaction conditions (high temperature and pressure) are often necessary; catalyst development can be challenging. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the strategic differences between the three synthetic routes.
Caption: High-level overview of the three synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Methylation of 4-amino-3,5-dimethylphenol
This route involves the direct O-methylation of the commercially available 4-amino-3,5-dimethylphenol. The hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Workflow:
Caption: Step-by-step workflow for the methylation of 4-amino-3,5-dimethylphenol.
Experimental Procedure:
To a solution of 4-amino-3,5-dimethylphenol (1.0 g, 7.29 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an argon atmosphere is added sodium hydride (60% dispersion in mineral oil, 0.35 g, 8.75 mmol) portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes, and then a solution of iodomethane (1.24 g, 8.75 mmol) in DMF (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched by the slow addition of water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford this compound.
Route 2: Reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene
This two-step approach first involves the synthesis of the nitro-intermediate, 5-methoxy-1,3-dimethyl-2-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.
Synthesis of 5-methoxy-1,3-dimethyl-2-nitrobenzene:
This intermediate can be prepared from 3,5-dimethylphenol via a two-step sequence of methylation followed by nitration.
Reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene:
The reduction of the nitro group is a common and generally high-yielding transformation in organic synthesis. Various reducing agents can be employed.
Workflow:
Caption: Step-by-step workflow for the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene.
Experimental Procedure (Adapted from general procedures for nitroarene reduction):
A mixture of 5-methoxy-1,3-dimethyl-2-nitrobenzene (1.0 g, 5.52 mmol) and tin(II) chloride dihydrate (6.22 g, 27.6 mmol) in ethanol (20 mL) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and basified with a 2 M sodium hydroxide solution to pH 8-9. The resulting precipitate is removed by filtration, and the filtrate is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Route 3: Proposed Direct Amination of 4-methoxy-3,5-dimethylphenol
Logical Relationship of Key Steps:
Caption: Key requirements for the direct amination of 4-methoxy-3,5-dimethylphenol.
Proposed Experimental Protocol (General Method):
In a high-pressure autoclave, 4-methoxy-3,5-dimethylphenol (1.0 g, 6.57 mmol), a palladium on carbon catalyst (10 mol%), and a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) are combined. The autoclave is sealed, purged with nitrogen, and then pressurized with ammonia gas to the desired pressure (e.g., 10-20 bar). The reaction mixture is heated to a high temperature (e.g., 150-200 °C) with stirring for 12-24 hours. After cooling to room temperature and venting the excess ammonia, the catalyst is filtered off. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the laboratory equipment available.
-
Route 1 (Methylation) is straightforward for small-scale synthesis if the starting aminophenol is readily available, though the yield is moderate.
-
Route 2 (Reduction) is likely the most reliable and high-yielding approach, particularly for larger-scale production, provided an efficient synthesis of the nitro-intermediate is established.
-
Route 3 (Direct Amination) is a promising "greener" alternative that is more atom-economical but requires specialized high-pressure equipment and further optimization of reaction conditions and catalysts.
Researchers and process chemists should carefully evaluate these trade-offs to select the most suitable synthetic strategy for their specific needs.
References
A Comparative Guide to Purity Assessment of 4-Methoxy-3,5-dimethylaniline: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for chemical compounds is a critical step in research and development, ensuring the reliability and reproducibility of experimental results. For 4-Methoxy-3,5-dimethylaniline, a substituted aniline with potential applications in medicinal chemistry and materials science, accurate purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for this purpose, supported by detailed experimental protocols and illustrative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the compound's aromatic and moderately polar nature.
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a typical RP-HPLC method for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA scan).
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of this compound is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Illustrative Data: HPLC Purity Analysis
The following table summarizes hypothetical data from the HPLC analysis of a batch of this compound.
| Parameter | Result |
| Retention Time (Main Peak) | ~ 8.5 min |
| Purity (Area %) | 99.85% |
| Major Impurity (Area %) | 0.08% (retention time ~ 6.2 min) |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
Comparison with Other Alternatives
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance LiquidChromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, excellent for quantifying impurities, widely applicable, and can be automated. | Requires more expensive instrumentation and solvents, method development can be time-consuming. |
| Gas Chromatography-MassSpectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry. | Excellent for volatile impurities (e.g., residual solvents), provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a thin layer of adsorbent material. | Simple, rapid, and cost-effective, suitable for screening multiple samples simultaneously.[1] | Primarily qualitative or semi-quantitative, lower resolution and sensitivity compared to HPLC.[1] |
| Quantitative Nuclear MagneticResonance (qNMR) | Provides a direct measure of the analyte's molar concentration against a certified internal standard. | Highly accurate and precise, does not require a reference standard of the analyte itself for purity determination. | Requires a high-field NMR spectrometer, may not detect impurities that lack NMR-active nuclei. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Experimental Protocol: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Application: Spot a dilute solution of the sample in a volatile solvent onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor.
-
Visualization: Observe the separated spots under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate).
Experimental Protocol: Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals (e.g., maleic anhydride or dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure complete relaxation of all protons.
-
Data Analysis: Calculate the purity by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of this compound, starting from sample reception to the final purity report.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
For the routine purity assessment of this compound, HPLC stands out as the method of choice due to its high resolution, sensitivity, and quantitative accuracy. It is particularly effective for detecting and quantifying non-volatile impurities that may be present from the synthesis or degradation.
GC-MS serves as an excellent complementary technique, especially for identifying and quantifying volatile impurities such as residual solvents. TLC is a valuable tool for rapid, qualitative screening, while qNMR offers the highest accuracy for determining absolute purity without the need for a specific reference standard of the analyte.
The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation. For comprehensive quality control, a combination of these techniques, particularly HPLC and GC-MS, is often recommended.
References
Kinetic Insights into the Coupling Reactions of 4-Methoxy-3,5-dimethylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic utility of 4-methoxy-3,5-dimethylaniline in the construction of complex molecular architectures is of significant interest, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric profile, characterized by electron-donating methoxy and methyl groups, influences its reactivity in pivotal carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. This guide provides a comparative analysis of the kinetic performance of this compound in various palladium-catalyzed cross-coupling reactions, offering insights supported by established mechanistic principles and analogous experimental data.
Performance Comparison in Key Coupling Reactions
The reactivity of this compound is largely dictated by the interplay of its electron-rich nature and the steric hindrance imposed by the ortho-methyl groups. These factors significantly impact the key steps of the catalytic cycles in different coupling reactions.
Table 1: Comparative Kinetic Profile of this compound in Common Coupling Reactions
| Coupling Reaction | Typical Coupling Partner | Key Kinetic Influences for this compound | Expected Relative Rate |
| Suzuki-Miyaura Coupling | Arylboronic acids/esters | The electron-donating groups (methoxy and methyl) on the aniline ring can enhance the rate of reductive elimination. However, steric hindrance from the ortho-methyl groups may slow down the transmetalation step. | Moderate to High |
| Buchwald-Hartwig Amination | Aryl halides/triflates | As the amine component, the nucleophilicity of the nitrogen is increased by the electron-donating substituents, which can accelerate the C-N bond-forming reductive elimination step. The steric bulk around the nitrogen can disfavor the initial coordination to the palladium center. | Moderate |
| Heck Coupling | Alkenes | The electronic properties of the aniline itself are less directly involved in the rate-determining steps (migratory insertion and beta-hydride elimination) compared to Suzuki and Buchwald-Hartwig reactions. | Moderate |
Note: The expected relative rates are generalized based on established principles of cross-coupling reactions with substituted anilines. Actual rates will be highly dependent on specific reaction conditions (catalyst, ligand, solvent, temperature).
The Role of Substituents: A Comparative Overview
To contextualize the kinetic behavior of this compound, it is useful to compare it with other substituted anilines.
Table 2: Influence of Aniline Substituents on a Generic Palladium-Catalyzed C-N Coupling Rate
| Aniline Derivative | Electronic Effect of Substituent(s) | Steric Hindrance | Expected Impact on Reaction Rate |
| Aniline | Neutral | Low | Baseline |
| 4-Nitroaniline | Electron-withdrawing | Low | Slower (decreased nucleophilicity) |
| 4-Methoxyaniline | Electron-donating | Low | Faster (increased nucleophilicity) |
| 2,6-Dimethylaniline | Neutral | High | Slower (steric hindrance) |
| This compound | Electron-donating | High | Mixed effects: faster due to electronics, slower due to sterics. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are generalized procedures for monitoring the kinetics of Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Kinetic Study of a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with 4-iodo-3,5-dimethylaniline (as a proxy for the coupling partner to be studied), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., dioxane/water mixture). An internal standard (e.g., dodecane) is added for chromatographic analysis.
-
Initiation and Sampling: The reaction mixture is placed in a pre-heated reaction block at a constant temperature. At designated time intervals (t=0, 5, 10, 20, 40, 60, 90, 120 minutes), an aliquot of the reaction mixture is withdrawn.
-
Quenching and Analysis: The aliquot is immediately quenched with a cold solvent (e.g., ethyl acetate) and filtered through a short plug of silica gel to remove the catalyst.
-
Data Acquisition: The quenched sample is analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting material, product, and internal standard.
-
Data Analysis: The concentration of the product is plotted against time to determine the initial reaction rate. By varying the concentrations of reactants and catalyst, the reaction orders with respect to each component can be determined.
Protocol 2: Kinetic Study of a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with an aryl halide, this compound, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., NaOtBu), and a solvent (e.g., toluene). An internal standard is also added.
-
Initiation and Monitoring: The reaction is initiated by placing the vial in a heated block. The progress of the reaction is monitored by taking aliquots at regular intervals.
-
Workup and Analysis: Each aliquot is quenched, filtered, and analyzed by GC or HPLC as described in the Suzuki-Miyaura protocol.
-
Kinetic Analysis: The rate data is analyzed to determine the reaction orders and the rate constant.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental procedures is facilitated by clear visual representations.
Bridging the Gap: A Comparative Analysis of Theoretical and Experimental NMR Shifts for 4-Methoxy-3,5-dimethylaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comparative analysis of theoretical and experimental NMR chemical shifts for 4-Methoxy-3,5-dimethylaniline, a key intermediate in various synthetic pathways.
Unveiling the Molecular Structure: ¹H and ¹³C NMR Signatures
The structural features of this compound give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The symmetry of the molecule simplifies the aromatic region, with the two methyl groups and the two aromatic protons being chemically equivalent.
Table 1: Comparison of Estimated Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound
| Proton Assignment | Estimated Experimental Shift (ppm) | Theoretical Shift (ppm) |
| Aromatic-H | 6.4 - 6.6 | Calculated Value |
| Methoxy-H (OCH₃) | ~3.7 | Calculated Value |
| Methyl-H (CH₃) | ~2.2 | Calculated Value |
| Amine-H (NH₂) | 3.5 - 4.5 (broad) | Calculated Value |
Note: Estimated experimental shifts are based on data from structurally similar compounds. Theoretical shifts are to be calculated using the protocol outlined below.
Table 2: Comparison of Estimated Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Assignment | Estimated Experimental Shift (ppm) | Theoretical Shift (ppm) |
| C-NH₂ | 140 - 145 | Calculated Value |
| C-OCH₃ | 150 - 155 | Calculated Value |
| C-CH₃ | 130 - 135 | Calculated Value |
| Aromatic C-H | 110 - 115 | Calculated Value |
| Methoxy-C (OCH₃) | ~55 | Calculated Value |
| Methyl-C (CH₃) | 15 - 20 | Calculated Value |
Note: Estimated experimental shifts are based on data from structurally similar compounds. Theoretical shifts are to be calculated using the protocol outlined below.
The Experimental Approach: A Methodological Overview
The experimental NMR data for compounds of this nature are typically acquired using high-resolution NMR spectrometers. A standard protocol would involve:
-
Sample Preparation: Dissolving a few milligrams of the purified this compound in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Acquisition: Recording the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei. Standard pulse sequences are employed for both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in the unambiguous assignment of all proton and carbon signals.
The Theoretical Framework: Predicting NMR Shifts through Computation
The theoretical prediction of NMR chemical shifts is a powerful tool for structure verification. Density Functional Theory (DFT) has emerged as a reliable method for this purpose. A typical computational workflow is as follows:
Figure 1. A flowchart illustrating the parallel workflows for obtaining and comparing experimental and theoretical NMR data for structural elucidation.
The computational protocol involves these key steps:
-
Molecular Modeling: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. A common and effective method for this is the B3LYP functional with a 6-31G* basis set.
-
NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely employed for this step.
-
Chemical Shift Calculation: The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., TMS) calculated at the same level of theory.
Conclusion: A Synergy of Experiment and Theory
The comparison of experimentally determined and theoretically calculated NMR chemical shifts provides a powerful and synergistic approach for the unambiguous structural assignment of organic molecules like this compound. While experimental data remains the gold standard, computational methods offer a predictive and confirmatory tool that is invaluable in modern chemical research and drug development. The methodologies outlined in this guide provide a clear pathway for researchers to apply this combined strategy to their own work, enhancing the accuracy and efficiency of structural characterization.
A Comparative Guide to the Biological Activities of 4-Methoxy-3,5-dimethylaniline Derivatives: A Scarcity of Direct Evidence
Potential Biological Activities: An Extrapolation from Related Structures
Derivatives of various substituted anilines have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Although direct data for 4-Methoxy-3,5-dimethylaniline derivatives is lacking, the activities of other methoxy- and dimethyl-substituted aniline derivatives suggest potential areas of interest for this class of compounds.
Anticancer Activity: Anilinoquinazolines and anilinoquinolines, which share the core aniline structure, have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[1] The cytotoxic activities of novel phenoxy-N-phenylaniline derivatives have also been evaluated against various colon cancer cell lines, with some compounds showing excellent cytotoxicity with IC50 values in the sub-micromolar range.[2]
Antimicrobial Activity: Schiff bases, which can be readily synthesized from anilines, are a well-known class of compounds with a broad range of pharmacological applications, including antibacterial and antifungal activities. The imine or azomethine group (>C=N–) is a key feature of Schiff bases and is associated with their biological effects. While specific studies on Schiff bases of this compound were not identified, the general class of Schiff bases is known to exhibit significant antimicrobial properties.
Anti-inflammatory Activity: Certain aniline derivatives have been investigated for their anti-inflammatory potential. The mechanism of action often involves the inhibition of inflammatory mediators. For example, some 4-anilinofuro[2,3-b]quinoline derivatives have been shown to inhibit mast cell and neutrophil degranulation, key events in the inflammatory response.
Data Presentation
Due to the absence of specific comparative data for derivatives of this compound, a quantitative data table cannot be provided at this time. Future research in this area would be necessary to generate such a valuable comparative resource.
Experimental Protocols
To facilitate future research, detailed methodologies for key experiments are provided below. These protocols are based on standard assays used for evaluating the biological activities of related aniline derivatives.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations with cell culture medium. The cells are then treated with these different concentrations for a specified duration, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, the treatment medium is replaced with fresh medium containing MTT solution (typically at a concentration of 0.5 mg/mL), and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals that have formed.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be relevant for the biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
References
Safety Operating Guide
Proper Disposal of 4-Methoxy-3,5-dimethylaniline: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals handling 4-Methoxy-3,5-dimethylaniline must adhere to strict safety and disposal protocols to mitigate potential health risks and environmental contamination. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound, ensuring a safe laboratory environment and regulatory compliance.
This compound, an aniline derivative, is classified as a hazardous substance, with potential for toxicity if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation. Due to the inherent risks associated with aniline compounds, all handling and disposal procedures must be conducted with the utmost care and in accordance with institutional and regulatory guidelines.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is imperative to follow these immediate safety and handling precautions:
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Gloves: Chemical-resistant gloves are essential. Standard nitrile gloves are not recommended for handling anilines.
-
Eye Protection: Chemical splash goggles or a face shield must be worn.[1]
-
Lab Coat: A fully-buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[2]
-
-
Designated Work Area: All operations involving this compound must be confined to a designated and clearly marked area, such as a chemical fume hood.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental release.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Ventilate the area.
-
-
Large Spills:
-
Evacuate the entire area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Prevent entry into the affected area until it has been deemed safe by trained professionals.
-
Disposal Procedures
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated absorbents from spills, and contaminated disposable labware, in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the storage area has secondary containment to prevent environmental release in case of a leak.
-
-
Waste Manifesting and Labeling:
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
While a specific Resource Conservation and Recovery Act (RCRA) hazardous waste code for this compound is not explicitly listed, aniline and some of its derivatives are regulated. It is crucial to consult with your institution's EHS department for proper waste classification. The EPA's K181 listing includes 2,4-dimethylaniline, indicating that similar compounds are of regulatory concern.[3]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[2] Your institution's EHS department will typically manage this process.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for aniline compounds.[2]
-
Quantitative Data
Quantitative toxicological and ecotoxicological data for this compound are limited. The following table provides available hazard information based on GHS classifications.
| Parameter | Value | Reference |
| GHS Hazard Statements | Harmful if swallowed; Toxic in contact with skin; Causes skin irritation; Causes serious eye irritation. | PubChem |
Aniline and its derivatives are known to be toxic to aquatic life, and their release into the environment should be strictly avoided.[4]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
References
Personal protective equipment for handling 4-Methoxy-3,5-dimethylaniline
This guide provides critical safety, handling, and disposal information for 4-Methoxy-3,5-dimethylaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.
Health and Safety Data
A critical aspect of chemical safety is the quantitative data that defines its physical, chemical, and toxicological properties. The following tables summarize the key available data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 39785-37-0 | [1] |
Hazard Classification
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Acute Toxicity, Dermal | Toxic in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Toxic if inhaled.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2] |
Experimental Protocols and Safe Handling
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[6]
Step 2: Handling the Compound
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Streams
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for organic waste.[5] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[5] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]
-
Segregation: Do not mix incompatible waste streams.[5]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[2]
Visualizing the Workflow
To further clarify the procedural steps, the following diagram illustrates the operational and disposal workflow for handling this compound.
Caption: Operational and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



